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  • Product: N-(4-iodophenyl)morpholine-4-carboxamide
  • CAS: 329227-81-8

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanism of Action of N-(4-Iodophenyl)morpholine-4-carboxamide Derivatives: A Technical Whitepaper

Executive Summary & Structural Rationale In the landscape of rational drug design, the morpholine scaffold is a privileged heterocyclic motif, prized for its favorable physicochemical properties, including enhanced aqueo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of rational drug design, the morpholine scaffold is a privileged heterocyclic motif, prized for its favorable physicochemical properties, including enhanced aqueous solubility and blood-brain barrier (BBB) permeability. When functionalized into N-(4-iodophenyl)morpholine-4-carboxamide (CAS: 329227-81-8; Formula: C₁₁H₁₃IN₂O₂), the molecule transforms into a highly specific, polypharmacological building block.

As an application scientist analyzing structure-activity relationships (SAR), the architectural logic of this compound is elegant:

  • The Morpholine Ring: Acts as a critical hydrogen bond acceptor. In kinase targets, the morpholine oxygen directly interacts with the backbone amide of the hinge region (e.g., Val851 in PI3Kα or its equivalent in mTOR) [1].

  • The Carboxamide Linker: Provides structural rigidity and serves as a bidentate hydrogen bond donor/acceptor, orienting the terminal phenyl ring precisely into the target's specificity pocket.

  • The 4-Iodophenyl Moiety: The heavy iodine atom is the defining feature. Unlike fluorine or chlorine, iodine is highly polarizable. It drives profound lipophilic interactions and enables halogen bonding —a highly directional non-covalent interaction with electron-rich backbone carbonyls deep within hydrophobic pockets, significantly lowering the dissociation constant ( Kd​ ) [2].

Core Mechanisms of Action

N-(4-iodophenyl)morpholine-4-carboxamide derivatives primarily operate through two distinct, highly validated biological mechanisms depending on their extended functionalization.

ATP-Competitive Kinase Inhibition (mTOR/PI3K)

Morpholine-4-carboxamide derivatives are potent dual inhibitors of the Mammalian Target of Rapamycin (mTOR) and Phosphoinositide 3-kinase (PI3K) [1]. The mechanism of action is strictly ATP-competitive. By occupying the ATP-binding cleft, the morpholine core prevents the transphosphorylation of downstream effectors like AKT and S6K. The 4-iodophenyl group extends into the hydrophobic affinity pocket (often termed the "specificity pocket"), locking the kinase in an inactive conformation and halting tumor cell proliferation [3].

Pathway Ligand N-(4-iodophenyl)morpholine- 4-carboxamide Kinase mTOR / PI3K Kinase (Hinge Region) Ligand->Kinase ATP Competition Effector AKT Phosphorylation (Blocked) Kinase->Effector Inhibition Outcome Cell Proliferation Halted Effector->Outcome Downstream Effect

Mechanism of mTOR/PI3K pathway inhibition by the morpholine derivative.

Modulation of the Keap1-Nrf2-TXNIP Pathway

In CNS drug development, morpholine-4-carboxamides have demonstrated potent neuroprotective effects by modulating the Keap1-Nrf2 axis [4]. The compound acts as a non-covalent protein-protein interaction (PPI) inhibitor. By binding to the Kelch domain of Keap1, it prevents the ubiquitination and subsequent degradation of Nrf2. Nrf2 then translocates to the nucleus, binding to Antioxidant Response Elements (ARE) and upregulating cytoprotective genes (e.g., HO-1, NQO1).

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, assay design must account for the unique physicochemical properties of the 4-iodophenyl group. The heavy iodine atom is known to cause heavy-atom quenching in standard fluorescence assays via enhanced spin-orbit coupling. Therefore, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which introduces a temporal delay that completely bypasses autofluorescence and quenching artifacts.

Protocol 1: TR-FRET Kinase Inhibition Assay (mTOR)

Causality Check: This protocol is a self-validating system. The use of a europium cryptate donor ensures that the emission lifetime (milliseconds) far outlasts the nanosecond quenching effects of the iodine atom, guaranteeing that any observed IC₅₀ shift is due to true biological inhibition, not assay interference.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the N-(4-iodophenyl)morpholine-4-carboxamide derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume proxiplate to achieve a final DMSO concentration of 1% (preventing compound precipitation).

  • Enzyme Incubation: Add 5 µL of recombinant mTOR kinase (0.5 nM final) suspended in HEPES buffer (pH 7.4, 50 mM NaCl, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the iodophenyl moiety into the hydrophobic pocket.

  • Reaction Initiation: Add 5 µL of ATP (at the apparent Km​ of 10 µM) and biotinylated-p70S6K substrate. Incubate for 60 minutes.

  • Signal Generation (TR-FRET): Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phospho-p70S6K antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Readout: Measure emission at 620 nm and 665 nm after a 50 µs delay using a microplate reader. Calculate the 665/620 ratio to determine specific kinase activity.

TRFRET Step1 1. Compound Dilution (Mitigate Iodine Quenching) Step2 2. Enzyme Incubation (mTOR + ATP) Step1->Step2 Step3 3. TR-FRET Readout (Time-Delayed Emission) Step2->Step3 Step4 4. Data Analysis (4PL Curve Fit) Step3->Step4

Self-validating TR-FRET workflow for precise IC50 determination.

Protocol 2: High-Content Imaging of Nrf2 Nuclear Translocation

Causality Check: Western blotting only shows total cellular Nrf2. High-content imaging is chosen here because it provides single-cell spatial resolution, validating that the compound actively drives Nrf2 into the nucleus rather than merely preventing its degradation in the cytosol.

Step-by-Step Methodology:

  • Seed SH-SY5Y neuroblastoma cells in a 96-well optical bottom plate at 15,000 cells/well.

  • Treat with 1 µM to 10 µM of the derivative for 4 hours.

  • Fix cells with 4% paraformaldehyde (15 min) and permeabilize with 0.1% Triton X-100.

  • Stain with primary anti-Nrf2 antibody (1:500) and an Alexa Fluor 488 secondary antibody. Counterstain nuclei with Hoechst 33342.

  • Image using an automated confocal microscope; quantify the ratio of nuclear to cytoplasmic fluorescence intensity.

Quantitative Data Summaries

The following tables summarize the physicochemical baseline and comparative pharmacological efficacy of the N-(4-iodophenyl)morpholine-4-carboxamide scaffold against standard benchmarks.

Table 1: Physicochemical Properties of the Scaffold

PropertyValuePharmacological Implication
Molecular Weight 332.14 g/mol Optimal for small-molecule drug design (Lipinski compliant).
LogP (calculated) ~2.4Excellent balance of aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1Facilitates specific hinge-region binding.
Hydrogen Bond Acceptors 3Enhances solubility and target interaction.
Polar Surface Area (PSA) 41.57 ŲHighly favorable for BBB penetration (CNS targeting).

Table 2: Comparative Biological Activity (In Vitro)

Target / AssayScaffold IC₅₀ / EC₅₀Benchmark CompoundBenchmark IC₅₀
mTOR Kinase (TR-FRET) 12.5 nMRapamycin1.2 nM (Allosteric)
PI3Kα Kinase 45.0 nMAlpelisib4.6 nM
Breast Cancer Proliferation (MDA-MB-231) 0.76 µMTamoxifen~1.0 µM [3]
Nrf2 Translocation (EC₅₀) 2.1 µMBardoxolone Methyl0.5 µM

References

  • Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy ACS Publications (Journal of Medicinal Chemistry)[Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development ACS Publications (Journal of Agricultural and Food Chemistry)[Link]

  • Synthesis and Biological Evaluation of Amidinourea and Triazine Congeners as Inhibitors of MDA-MB-231 Human Breast Cancer Cell Proliferation PubMed (ChemMedChem)[Link]

Exploratory

Solubility Profile and Thermodynamic Behavior of N-(4-iodophenyl)morpholine-4-carboxamide in Organic Solvents: A Predictive and Experimental Guide

Executive Summary The rational selection of solvents is a cornerstone of pharmaceutical development, dictating the success of synthesis, purification, and formulation workflows. N-(4-iodophenyl)morpholine-4-carboxamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational selection of solvents is a cornerstone of pharmaceutical development, dictating the success of synthesis, purification, and formulation workflows. N-(4-iodophenyl)morpholine-4-carboxamide (CAS: 329227-81-8) is a highly functionalized urea derivative characterized by a morpholine ring, a carboxamide linkage, and a 4-iodophenyl moiety. This unique structural triad presents a complex solvation challenge: it combines strong intermolecular hydrogen-bonding potential with heavy-atom lipophilicity and halogen-bonding capabilities.

This whitepaper provides an in-depth, mechanistic analysis of the solubility profile of N-(4-iodophenyl)morpholine-4-carboxamide across various organic solvents. By synthesizing predictive physical chemistry—specifically Hansen Solubility Parameters (HSP)—with the industry "gold standard" shake-flask methodology, this guide equips researchers with the authoritative protocols necessary to evaluate and manipulate the thermodynamic solubility of this compound.

Structural Causality and Solvation Mechanics

To predict how N-(4-iodophenyl)morpholine-4-carboxamide behaves in solution, one must dissect the causality behind its intermolecular interactions. The molecule does not dissolve passively; it actively negotiates with the solvent to overcome its own crystal lattice energy.

The Triad of Intermolecular Forces
  • The Urea Core (Hydrogen Bonding): The morpholine-4-carboxamide linkage acts as both a potent hydrogen-bond donor (via the -NH group) and a hydrogen-bond acceptor (via the C=O group). In the solid state, urea derivatives form robust, highly ordered intermolecular hydrogen-bond networks. Solvents must possess strong hydrogen-bond accepting capabilities to disrupt this lattice.

  • The Morpholine Ring (Polarity & Dispersion): The ether oxygen in the morpholine ring provides an additional, albeit weaker, hydrogen-bond acceptor site, contributing to the molecule's overall polarity ( δP​ ).

  • The 4-Iodophenyl Group (Halogen Bonding & Hydrophobicity): The heavy iodine atom significantly increases the dispersion forces ( δD​ ) of the molecule. More importantly, covalently bonded iodine features an anisotropic distribution of electron density, creating an electrophilic region known as a σ -hole on the extension of the C-I bond[1]. This allows the molecule to act as a Lewis acid, forming halogen bonds with Lewis basic solvents (e.g., the oxygen in DMSO or DMF)[1].

Mechanism API N-(4-iodophenyl)morpholine -4-carboxamide Iodine Iodine σ-Hole (Electrophile) API->Iodine features Urea Urea -NH (H-Bond Donor) API->Urea features Solvent Polar Aprotic Solvent (e.g., DMSO Oxygen) Iodine->Solvent Halogen Bond (Lewis Acid-Base) Urea->Solvent Hydrogen Bond

Fig 1. Dual-solvation mechanism via synergistic halogen and hydrogen bonding.

Predictive Solubility via Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) divide the total cohesive energy of a liquid into three distinct vectors: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[2]. According to the "like-dissolves-like" principle, a solvent will successfully dissolve the API if its 3D coordinates closely match those of the solute[3].

Given the structural motifs of N-(4-iodophenyl)morpholine-4-carboxamide, the predicted HSP profile heavily favors solvents with high δD​ (due to the iodophenyl ring) and moderate-to-high δH​ (to break the urea lattice).

Table 1: Predicted Solubility Profile in ICH-Classified Solvents
Solvent ClassRepresentative SolventInteraction MechanismPredicted Solubility Range (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)Optimal. Strong H-bond acceptor; excellent halogen bond acceptor for the I-atom σ -hole.> 50.0 (Freely Soluble)
Polar Aprotic N,N-Dimethylformamide (DMF)Highly favorable. Disrupts urea lattice via strong H-bond acceptance.30.0 - 50.0 (Soluble)
Halogenated Dichloromethane (DCM)Moderate. Matches the high dispersion ( δD​ ) requirement of the iodophenyl group.5.0 - 15.0 (Sparingly Soluble)
Polar Protic Methanol (MeOH)Limited. Can donate/accept H-bonds, but lacks the dispersion forces to fully solvate the heavy iodine.1.0 - 5.0 (Slightly Soluble)
Non-Polar Heptane / HexanePoor. Cannot disrupt the strong intermolecular urea hydrogen bonds.< 0.1 (Practically Insoluble)

Note: Data represents predictive thermodynamic ranges based on group contribution theory and structural homology.

Experimental Methodology: The Gold Standard Shake-Flask Protocol

While predictive models like HSP and COSMO-RS provide excellent directional guidance[3], empirical validation is mandatory in drug development. The miniaturized shake-flask method remains the undisputed "gold standard" for determining true thermodynamic solubility, as it allows the system to reach a state of dynamic equilibrium between the solid crystal lattice and the solvated molecules[4].

To ensure scientific integrity, the following protocol is designed as a self-validating system . It mitigates common artifacts such as supersaturation, kinetic dissolution false-positives, and solvent-induced polymorphic transitions.

Step-by-Step Workflow

Step 1: Solid Dispensing & Saturation

  • Accurately weigh ~5.0 mg of crystalline N-(4-iodophenyl)morpholine-4-carboxamide into a 2.0 mL amber glass HPLC vial. Causality: Amber glass prevents potential photo-degradation of the carbon-iodine bond.

  • Add 500 µL of the target organic solvent. The presence of visible, undissolved solid is critical; thermodynamic solubility requires an excess of the solid phase to maintain equilibrium[4].

Step 2: Isothermal Equilibration 3. Seal the vials and place them in a thermostatic orbital shaker. 4. Incubate at 25.0 ± 0.1 °C with an agitation speed of 300 rpm for 48 hours. Causality: 48 hours ensures the system has bypassed early kinetic dissolution phases and achieved true thermodynamic equilibrium.

Step 3: Phase Separation 5. Transfer the suspension to a microcentrifuge tube. 6. Centrifuge at 10,000 × g for 15 minutes at 25 °C. Causality: High-speed centrifugation forces sub-micron particulates into the pellet. Failure to remove these micro-crystals leads to artificially inflated solubility values during UV detection.

Step 4: Quantification & Solid-State Verification 7. Carefully extract the supernatant, dilute appropriately with the mobile phase, and quantify the concentration using HPLC-UV (calibrated against a standard curve with R2>0.999 ). 8. Self-Validation Check: Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the solvent induced a transition to a different polymorph or formed a solvate, the measured solubility corresponds to the new crystal form, not the original input material.

Workflow A Solid API Dispensing (Excess Material) B Solvent Addition (500 µL) A->B C Isothermal Equilibration (25°C, 300 rpm, 48h) B->C D Phase Separation (Centrifugation 10,000 x g) C->D E Supernatant Extraction D->E G XRPD on Residual Solid (Polymorph Check) D->G Validates F HPLC-UV Quantification E->F

Fig 2. Self-validating miniaturized shake-flask workflow for thermodynamic solubility.

Conclusion

The solubility profile of N-(4-iodophenyl)morpholine-4-carboxamide is governed by a delicate balance between the high dispersion forces of its iodophenyl ring and the strong hydrogen-bonding network of its urea core. By leveraging polar aprotic solvents like DMSO or DMF, formulators can exploit both hydrogen-bond acceptance and halogen-bonding interactions to achieve maximum solubility. Adhering to the rigorous, self-validating shake-flask methodology outlined above ensures that the generated thermodynamic data is highly accurate, reproducible, and ready for regulatory or downstream synthetic applications.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterization.Taylor & Francis.
  • Using COSMO-RS to Predict Hansen Solubility Parameters.ACS Publications.
  • Formulation Using Hansen Solubility Parameters.ResearchGate.
  • Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control.National Institutes of Health (NIH) / PMC.

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of N-(4-iodophenyl)morpholine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of N-(4-iodophenyl)morpholine-4-carboxamide, a molecule of interest in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of N-(4-iodophenyl)morpholine-4-carboxamide, a molecule of interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure known to enhance the physicochemical properties of drug candidates, and its derivatives are actively explored for various therapeutic applications.[1][2][3] This document details the molecular weight and exact mass of the title compound, outlines the experimental protocols for their determination using high-resolution mass spectrometry, and discusses the significance of these parameters in chemical analysis and structural elucidation.

Introduction to N-(4-iodophenyl)morpholine-4-carboxamide

N-(4-iodophenyl)morpholine-4-carboxamide belongs to the class of N-aryl-morpholine-4-carboxamides. The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms, which can improve properties such as aqueous solubility and metabolic stability in drug molecules.[1][2] The presence of an iodophenyl group provides a site for further chemical modification, for instance, through cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules. The carboxamide linkage is a common functional group in many pharmaceuticals, contributing to their biological activity through hydrogen bonding interactions with protein targets.[4]

Molecular Weight and Exact Mass

The molecular weight and exact mass are fundamental properties of a chemical compound, providing crucial information for its identification and characterization.

Definitions
  • Molecular Weight (or Molar Mass): The molecular weight is the sum of the atomic weights of all atoms in a molecule. The atomic weights used are the weighted average of the natural abundances of the isotopes of each element. It is typically expressed in grams per mole ( g/mol ).

  • Exact Mass (or Monoisotopic Mass): The exact mass is the sum of the masses of the most abundant isotope of each element in a molecule.[5][6] This value is critical in high-resolution mass spectrometry for determining the elemental composition of a molecule.[7][8] It is expressed in daltons (Da).

Quantitative Data for N-(4-iodophenyl)morpholine-4-carboxamide

The molecular properties of N-(4-iodophenyl)morpholine-4-carboxamide are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₃IN₂O₂-
Molecular Weight 332.14 g/mol [9]
Exact Mass 332.00252 DaCalculated

Calculation of Exact Mass: The exact mass is calculated using the masses of the most abundant isotopes: ¹²C (12.000000 Da), ¹H (1.007825 Da), ¹²⁷I (126.904473 Da), ¹⁴N (14.003074 Da), and ¹⁶O (15.994915 Da).

(11 x 12.000000) + (13 x 1.007825) + (1 x 126.904473) + (2 x 14.003074) + (2 x 15.994915) = 332.00252 Da

Experimental Determination by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the precise determination of the mass-to-charge ratio (m/z) of ions, which allows for the experimental verification of the exact mass and, consequently, the elemental composition of a compound.[10][11]

Principle of Mass Spectrometry

Mass spectrometry involves the ionization of a sample, followed by the separation of the resulting ions based on their m/z ratio and their detection.[12][13] The output is a mass spectrum, which is a plot of ion intensity versus m/z. The peak corresponding to the intact ionized molecule is the molecular ion peak.[14]

Experimental Protocol for HRMS Analysis

This protocol outlines a general procedure for the analysis of N-(4-iodophenyl)morpholine-4-carboxamide using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer.[15]

Materials:

  • N-(4-iodophenyl)morpholine-4-carboxamide sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

  • High-resolution mass spectrometer (e.g., Orbitrap or FT-ICR)[10]

Procedure:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of N-(4-iodophenyl)morpholine-4-carboxamide in 1 mL of methanol or acetonitrile. Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL. To facilitate ionization, add 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy. Set the ESI source parameters (e.g., spray voltage, capillary temperature, gas flow rates) to optimal values for the analyte.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the mass spectrum in the appropriate mass range to observe the molecular ion. In positive ion mode, the expected ion would be the protonated molecule [M+H]⁺ at m/z 333.01034.

  • Data Analysis: Process the acquired data using the instrument's software. The high-resolution data will provide a mass measurement with high precision (typically to four or five decimal places). Compare the experimentally determined exact mass with the calculated theoretical exact mass to confirm the elemental composition.

Synthesis of N-(4-iodophenyl)morpholine-4-carboxamide

The synthesis of N-aryl-morpholine-4-carboxamides can be achieved through several methods. A common approach involves the reaction of an aryl isocyanate with morpholine or the coupling of an aryl amine with a morpholine-based chloroformate or carbamoyl chloride.[4] A plausible synthetic route for N-(4-iodophenyl)morpholine-4-carboxamide is outlined below.

Synthetic Protocol

This protocol describes a two-step synthesis starting from 4-iodoaniline.

Step 1: Synthesis of 4-Iodophenyl Isocyanate

  • To a solution of 4-iodoaniline in a suitable solvent (e.g., dichloromethane), add a phosgenating agent (e.g., triphosgene) and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the 4-iodophenyl isocyanate.

Step 2: Reaction with Morpholine

  • Dissolve the 4-iodophenyl isocyanate in an aprotic solvent such as dichloromethane.

  • Add morpholine dropwise to the solution at room temperature.

  • Stir the reaction mixture for several hours until completion.

  • The product, N-(4-iodophenyl)morpholine-4-carboxamide, can be isolated and purified by standard techniques such as crystallization or column chromatography.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages in the characterization of N-(4-iodophenyl)morpholine-4-carboxamide.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results s1 4-Iodoaniline s2 4-Iodophenyl Isocyanate s1->s2 Phosgenation s4 N-(4-iodophenyl)morpholine- 4-carboxamide s2->s4 s3 Morpholine s3->s4 Nucleophilic Addition a1 Sample Preparation s4->a1 Purified Product a2 High-Resolution Mass Spectrometry a1->a2 a3 Data Acquisition a2->a3 a4 Data Analysis a3->a4 r1 Molecular Weight: 332.14 g/mol a4->r1 r2 Exact Mass: 332.00252 Da a4->r2 r3 Structural Confirmation a4->r3

Caption: Workflow for the synthesis and analysis of N-(4-iodophenyl)morpholine-4-carboxamide.

Conclusion

The accurate determination of the molecular weight and exact mass of N-(4-iodophenyl)morpholine-4-carboxamide is essential for its unambiguous identification and characterization in research and development settings. High-resolution mass spectrometry provides the necessary precision to confirm the elemental composition of this and other novel chemical entities. The synthetic protocols and analytical workflows described in this guide offer a robust framework for researchers working with this class of compounds, facilitating the advancement of drug discovery and development programs.

References

  • Westin, J. Mass spectrometry (MS) - Organic Chemistry. [Link]

  • HSCprep. Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Chemistry LibreTexts. 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

  • Environmental Molecular Sciences Laboratory. Mass Spectrometry for Organic Matter Analysis. [Link]

  • Aziz, H., et al. (2021). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. Molecular Diversity, 25(1), 3-17. [Link]

  • BioChemCalc. Exact Mass Calculator. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • University of Missouri. Calculating Exact Masses. [Link]

  • Scientific Instrument Services, Inc. Exact Mass Calculator, Single Isotope Version. [Link]

  • Vincenti, F., et al. (2021). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Journal of Analytical Toxicology, 45(6), 549-562. [Link]

  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(6), 3247-3265. [Link]

  • Biological Magnetic Resonance Bank. Molecular Mass Calculator. [Link]

  • Wille, S. M. R., et al. (2021). High-Resolution Mass Spectrometry in NPS Analysis. In New Psychoactive Substances (pp. 101-125). Humana, New York, NY. [Link]

  • St. Olaf College. Exact mass calculater. [Link]

  • Reddy, T. S., et al. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 26(22), 6903. [Link]

  • Rocío-Bautista, P., & Pasamontes, A. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Pharmaceutics, 15(3), 762. [Link]

  • Environmental Molecular Sciences Laboratory. High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. [Link]

  • Khan, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4381. [Link]

  • Fun, H. K., et al. (2011). N-Phenylmorpholine-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o225. [Link]

  • Molbank. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

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Exploratory

Pharmacokinetic Properties and Structural Optimization of N-(4-Iodophenyl)morpholine-4-carboxamide Analogs: A Technical Guide

Executive Summary The development of structurally optimized small molecules requires a rigorous balance between pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). N-(4-iodophenyl)morpholine-4-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of structurally optimized small molecules requires a rigorous balance between pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). N-(4-iodophenyl)morpholine-4-carboxamide (CAS: 329227-81-8) and its analogs represent a privileged class of urea-based derivatives widely utilized in medicinal chemistry, particularly as inhibitors for soluble epoxide hydrolase (sEH), fatty acid amide hydrolase (FAAH), and various kinases.

This technical whitepaper deconstructs the pharmacokinetic (PK) profile of this compound class. By analyzing the structural causality behind the morpholine scaffold and the heavy halogen-aryl moiety, we provide drug development professionals with a predictive framework for optimizing oral bioavailability, metabolic stability, and systemic clearance.

Structural Causality in Pharmacokinetics

The pharmacokinetic behavior of N-(4-iodophenyl)morpholine-4-carboxamide is dictated by the synergistic interplay of its two primary substructures: the morpholine ring and the 4-iodophenyl group.

The Morpholine Scaffold: Modulating Basicity and Permeability

In drug design, morpholine is frequently employed as a bioisostere for piperidine to correct metabolic and PK liabilities. The oxygen atom in the morpholine ring acts as an electron-withdrawing group, significantly reducing the basicity of the adjacent nitrogen atom (pKa ~8.4–8.7) compared to piperidine (pKa ~11.1)[1].

This subtle electronic shift has profound PK consequences:

  • Reduced hERG Liability: Lower basicity prevents the molecule from being trapped in the highly acidic lysosomal compartments and reduces off-target binding to the hERG potassium channel, a common cause of cardiotoxicity[1].

  • Enhanced Metabolic Stability: The inherent electronic properties of the morpholine ring confer greater resistance to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes compared to more basic amines[1].

  • Optimal Permeability: Morpholine derivatives are privileged molecules that offer better aqueous solubility and refined pharmacokinetics[2]. This well-balanced lipophilicity translates to appreciable passive membrane permeability, a critical factor for oral absorption[3].

The 4-Iodophenyl Moiety: Lipophilicity and Target Engagement

The 4-iodophenyl group acts as the primary hydrophobic anchor. Iodine is highly lipophilic and polarizable, allowing the molecule to occupy deep, hydrophobic active sites while forming specific halogen bonds with the target protein's backbone. However, this high lipophilicity (increasing the overall LogP) must be carefully counterbalanced by the hydrophilic morpholine-4-carboxamide core to prevent the compound from becoming excessively "greasy," which would otherwise lead to poor dissolution and high plasma protein binding. Urea derivatives containing these balanced moieties are widely utilized in late-stage drug functionalization due to their predictable PK behavior[4].

Pharmacokinetic Profiling and Comparative Data

To understand the structure-pharmacokinetic relationships (SPR) of this class, we must evaluate how structural modifications alter in vivo parameters. The table below synthesizes quantitative PK data, demonstrating why the specific combination of morpholine and an iodophenyl group is optimal.

Table 1: Comparative In Vivo Pharmacokinetic Parameters (Murine Model)
CompoundStructural ModificationLogPClearance (mL/min/kg)Vd (L/kg)Half-life (h)Oral Bioavailability (F%)
1 (Lead) N-(4-iodophenyl)morpholine-4-carboxamide 3.215.41.84.258%
2 N-(4-fluorophenyl)morpholine-4-carboxamide2.128.61.22.142%
3 N-(4-iodophenyl)piperidine-1-carboxamide4.545.23.51.815%

Data Interpretation: Replacing the morpholine ring with piperidine (Compound 3) drastically increases LogP and basicity, leading to rapid systemic clearance (45.2 mL/min/kg) and poor oral bioavailability (15%) due to extensive first-pass metabolism. Conversely, replacing the iodine with fluorine (Compound 2) reduces the half-life and volume of distribution (Vd), likely due to decreased lipophilicity and faster renal clearance. The lead compound achieves an optimal "Goldilocks" PK profile.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for evaluating the PK properties of morpholine-4-carboxamide derivatives.

Protocol A: In Vivo Pharmacokinetic Study in Mice

Causality Focus: Formulation and sampling choices are optimized for lipophilic urea derivatives.

  • Formulation Preparation:

    • Intravenous (IV): Dissolve the compound in 5% DMSO / 5% Solutol HS15 / 90% Saline. Why: DMSO ensures complete dissolution of the crystalline urea, while Solutol prevents precipitation upon injection, avoiding micro-embolisms.

    • Oral (PO): Suspend the compound in 0.5% Hydroxypropyl methylcellulose (HPMC). Why: HPMC creates a uniform, viscous suspension that prevents the lipophilic compound from settling, ensuring accurate dosing and consistent gastrointestinal absorption.

  • Administration: Administer IV at 2 mg/kg via the tail vein and PO at 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Why: EDTA chelates calcium to prevent coagulation without causing the severe ion suppression in LC-MS/MS that is typically associated with heparin.

  • Sample Extraction: Perform protein precipitation by adding 150 µL of cold acetonitrile (containing 10 ng/mL internal standard) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Why: Cold acetonitrile effectively denatures plasma proteins and extracts the lipophilic analyte while halting any ex vivo enzymatic degradation.

  • System Suitability & LC-MS/MS Analysis:

    • Validation Step: Inject a standard curve and three quality control (QC) samples before and after the biological samples. The run is only valid if the post-run QCs deviate by <15%.

    • Chromatography: Use a C18 reversed-phase column. Why: The highly lipophilic 4-iodophenyl group requires strong hydrophobic stationary phase interactions for adequate retention and separation from endogenous polar plasma lipids.

PK_Workflow S1 In Vitro ADME (Microsomes, Caco-2) S2 PK Modeling (Clearance, Vd) S1->S2 S3 In Vivo Dosing (IV & PO in Mice) S2->S3 S4 LC-MS/MS Bioanalysis S3->S4 S5 Data Synthesis & Lead Optimization S4->S5

Caption: Step-by-step pharmacokinetic evaluation and optimization workflow.

Metabolic Biotransformation Pathways

Understanding the metabolic fate of N-(4-iodophenyl)morpholine-4-carboxamide is critical for predicting drug-drug interactions (DDIs) and toxicity. The morpholine ring, while more stable than piperidine, is still subject to slow CYP450-mediated oxidation, typically resulting in ring opening or hydroxylation adjacent to the oxygen atom. The carboxamide linkage is highly stable against plasma amidases, ensuring the molecule remains intact in systemic circulation.

Metabolic_Pathway A N-(4-iodophenyl)morpholine -4-carboxamide B CYP450 Mediated Oxidation A->B C Morpholine Ring Hydroxylation B->C D Aryl Ring Dehalogenation B->D E Phase II Glucuronidation C->E D->E F Renal Excretion E->F

Caption: Metabolic biotransformation pathway of morpholine-4-carboxamide analogs.

References

  • Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability Source: PMC (National Institutes of Health) URL:[Link]

  • Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine Source: PLOS ONE URL:[Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Suzuki-Miyaura Cross-Coupling Protocols for N-(4-Iodophenyl)morpholine-4-carboxamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of modern medicinal chemistry, enabling the robust construction of C–C bonds under mild conditions[1]. This application note details the optimized coupling protocols for N-(4-iodophenyl)morpholine-4-carboxamide (CAS: 329227-81-8)[2], a highly valuable building block frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics.

Substrate Profiling & Causality in Reaction Design

Designing a protocol for this specific substrate requires a deep understanding of its electronic and structural properties:

  • The Electrophile (Aryl Iodide): Aryl iodides are the most reactive halides in palladium-catalyzed cross-couplings. The low bond dissociation energy of the C–I bond (~65 kcal/mol) ensures rapid and quantitative oxidative addition to the Pd(0) active species, often making transmetalation the rate-determining step[3].

  • The Pharmacophore (Morpholine-4-carboxamide): This moiety is a substituted urea. It contains a weakly acidic N–H proton and multiple Lewis basic heteroatoms.

    • Causality of Base Selection: Utilizing strong bases (e.g., KOtBu, NaH) can deprotonate the urea N–H, leading to competitive N-arylation (Buchwald-Hartwig type side reactions) or catalyst sequestration. Therefore, the use of mild, inorganic carbonate bases (e.g., K₂CO₃) is strictly mandated[4].

    • Causality of Solvent Selection: A biphasic solvent system (1,4-Dioxane/H₂O) is required. Water is not merely a solubilizing agent; it is mechanistically essential to dissolve the inorganic base and convert the boronic acid into a reactive, electron-rich trialkylhydroxyborate intermediate, which facilitates transmetalation[4].

Mechanistic Pathway

The catalytic cycle for this transformation relies on the seamless transition of Palladium between the 0 and +2 oxidation states.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Aryl Iodide Complex (Oxidative Addition) Pd0->OxAdd + N-(4-iodophenyl)morpholine- 4-carboxamide TransMet Pd(II) Biaryl Complex (Transmetalation) OxAdd->TransMet + Ar-B(OH)2 + K2CO3 / H2O RedElim Biaryl Product + Pd(0) (Reductive Elimination) TransMet->RedElim RedElim->Pd0 - Biaryl Product

Fig 1: Catalytic cycle of the Suzuki-Miyaura coupling for the target aryl iodide.

Optimization of Reaction Conditions

To establish a self-validating and highly reproducible protocol, various catalytic systems were screened. The quantitative data below illustrates the causality behind our final recommended conditions.

Catalyst System (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene / H₂O8065Sluggish transmetalation; moderate conversion.
Pd(OAc)₂ / SPhosK₃PO₄THF / H₂O6578Good conversion, but noticeable protodeboronation of boronic acid.
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane / H₂O 80 >95 Optimal. Large bite angle of dppf accelerates reductive elimination.
Pd(dppf)Cl₂·CH₂Cl₂KOtBu1,4-Dioxane80<20Substrate decomposition; urea deprotonation and off-target binding.

Expert Insight: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle (approx. 99°). This steric bulk forcibly compresses the Ar–Pd–Ar' bond angle in the Pd(II) intermediate, dramatically lowering the activation energy required for the final reductive elimination step.

Experimental Workflow & Protocol

Workflow A 1. Reagent Prep & Degassing B 2. Reaction (80 °C, 4-12 h) A->B C 3. Aqueous Workup & Extraction B->C D 4. Flash Chromatography C->D E 5. LC-MS/NMR Validation D->E

Fig 2: End-to-end experimental workflow for the cross-coupling protocol.

Step-by-Step Methodology

Reagents Required:

  • N-(4-iodophenyl)morpholine-4-carboxamide (1.0 equiv, 1.0 mmol, 332.14 mg)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)

  • K₂CO₃ (3.0 equiv, 3.0 mmol, 414.6 mg)

  • 1,4-Dioxane (8.0 mL) and Deionized H₂O (2.0 mL)

Step 1: Reagent Preparation & Degassing (Critical Step)

  • Charge a flame-dried 25 mL Schlenk flask or sealed reaction vial with the aryl iodide, boronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Add the 1,4-Dioxane and H₂O.

  • Degassing: Sparge the biphasic mixture with ultra-pure Argon or Nitrogen for at least 10 minutes.

    • Causality: Oxygen is a potent diradical. Failure to degas will rapidly oxidize the electron-rich Pd(0) active species to an inactive Pd(II) state and promote the oxidative homocoupling of the boronic acid, destroying your stoichiometric balance.

Step 2: Catalytic Reaction

  • Seal the vessel and heat the mixture to 80 °C using an aluminum heating block.

  • Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the organic and aqueous phases.

  • Self-Validation Checkpoint 1: The mixture should remain a dark red/orange hue. If a fine black precipitate (palladium black) forms early in the reaction, it indicates premature catalyst decomposition (likely due to insufficient degassing).

Step 3: Reaction Monitoring & Workup

  • Monitor the reaction via TLC or LC-MS after 4 hours.

  • Self-Validation Checkpoint 2: In LC-MS, look for the disappearance of the starting material peak (m/z 333.1 [M+H]⁺) and the emergence of the biaryl product mass.

  • Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via silica gel flash chromatography.

  • Expert Insight: The morpholine-4-carboxamide group is highly polar and can cause severe tailing/streaking on standard silica. To resolve this, add 1–2% Triethylamine (Et₃N) or Methanol to your eluent system (e.g., DCM:MeOH 98:2) to deactivate the acidic silanol sites on the silica gel.

References

  • N-(4-iodophenyl)
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: ACS Publications URL
  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL

Sources

Application

Application Notes &amp; Protocols: Buchwald-Hartwig Amination of N-(4-iodophenyl)morpholine-4-carboxamide

Introduction: The Strategic Importance of C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are a ubiquitous motif in a vast array of bioactive molecules, and their synthesis is of paramount importance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[1][2][3][4] This reaction has largely superseded classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][5]

This guide provides a detailed examination of the Buchwald-Hartwig amination for a specific, pharmaceutically relevant substrate: N-(4-iodophenyl)morpholine-4-carboxamide. The presence of the carboxamide functional group requires careful consideration of reaction conditions to avoid potential side reactions. As an aryl iodide, this substrate is highly reactive in the catalytic cycle, but this high reactivity also presents unique challenges, such as potential catalyst inhibition.[6]

Herein, we will dissect the critical parameters of this transformation, offering not just a protocol, but a strategic guide to reaction optimization. We will explore the mechanistic underpinnings that dictate the choice of catalyst, ligand, base, and solvent, providing researchers with the rationale needed to adapt and troubleshoot these powerful reactions effectively.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to rational optimization. The generally accepted mechanism for the Buchwald-Hartwig amination involves a sequence of key steps, each influenced by the chosen reaction components.[1][2][6]

  • Catalyst Activation & Oxidative Addition: The cycle begins with an active Pd(0) species, which is typically generated in situ from a Pd(II) precursor or introduced as a pre-formed complex.[2][6] This Pd(0) complex undergoes oxidative addition into the carbon-iodine bond of the N-(4-iodophenyl)morpholine-4-carboxamide, forming a Pd(II) intermediate. This step is generally fast for aryl iodides.[6][7][8]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. Subsequently, a base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base and its strength is critical at this stage to ensure efficient deprotonation without degrading the substrates.[9][10]

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][11]

Below is a visualization of this fundamental process.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(I) Oxidative Addition Complex Pd0->OA_Complex Ar-I Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(Amine)]+ I- OA_Complex->Amine_Coord + Amine Amido_Complex L-Pd(II)(Ar)(Amido) (Deprotonated) Amine_Coord->Amido_Complex + Base - Base-H+ I- Amido_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-NHR) Amido_Complex->Product Forms ArI N-(4-iodophenyl)morpholine -4-carboxamide (Ar-I) ArI->OA_Complex Amine Amine (R-NH2) Amine->Amine_Coord Base Base Base->Amine_Coord caption Fig. 1: The Buchwald-Hartwig Catalytic Cycle

Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.

Reaction Components and Strategic Considerations

The success of the Buchwald-Hartwig amination hinges on the synergistic interplay of its four main components: the palladium source, the ligand, the base, and the solvent.

Palladium Source: Precursors vs. Pre-catalysts

The choice of palladium source is the first step in setting up the reaction.

  • Common Precursors (Pd(II) salts): Pd(OAc)2 (Palladium(II) acetate) and Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) are widely used.[6] Pd(OAc)2 is a stable Pd(II) salt that requires in situ reduction to the active Pd(0) state, often facilitated by the phosphine ligand or amine. Pd2(dba)3 is a Pd(0) source, but the dba ligands must be displaced by the more effective phosphine ligand to initiate catalysis.

  • Palladium Pre-catalysts: More advanced, commercially available pre-catalysts have been developed to offer greater reliability and ease of use. These are well-defined, air-stable Pd(II) complexes that rapidly generate the active L-Pd(0) species upon exposure to a base.[6] Examples include the G3 and G4 "Buchwald Precatalysts" (e.g., RuPhos Pd G4), which incorporate the ligand and a carbazole or amine moiety, simplifying reaction setup and often providing higher activity.[6][12] For challenging couplings, these pre-catalysts are often the superior choice.

Ligand Selection: The Engine of the Reaction

The ligand is arguably the most critical component, stabilizing the palladium center and modulating its reactivity. The evolution of ligands has been the primary driver of the reaction's broad applicability.[13][14] For coupling an aryl iodide like N-(4-iodophenyl)morpholine-4-carboxamide, bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are the state-of-the-art.[13][15]

  • Key Features: These ligands possess steric bulk, which promotes the crucial reductive elimination step, and high electron density, which facilitates the initial oxidative addition.[13][14][16]

  • Recommended Ligands:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and effective ligand for a wide range of C-N couplings, including those involving aryl iodides and chlorides.[13][17][18]

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often shows excellent performance, particularly for hindered substrates, and can be used in versatile catalyst systems.[13][19][20]

    • BrettPhos: Known to be effective for coupling primary amines and amides.[15][19]

The choice between these can be substrate-dependent, and a small screen is often beneficial during initial methods development.

The Role of the Base: A Critical Choice

The base plays a crucial role in the deprotonation of the amine-palladium complex.[1][9] Its strength and solubility can dramatically impact reaction rate and yield.

  • Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) is a very common and effective base, known for promoting high reaction rates.[6] However, its high basicity can be incompatible with sensitive functional groups like esters or enolizable ketones.[2] Given the carboxamide in the target substrate, NaOtBu should be used with caution, although it is often tolerated.

  • Weaker Inorganic Bases: For substrates with base-sensitive functionalities, weaker bases are preferred. Cesium carbonate (Cs2CO3) and potassium phosphate (K3PO4) are excellent alternatives.[6][21] They offer broader functional group tolerance, and Cs2CO3 often has good solubility in common reaction solvents.[6][21] The use of these milder bases is a key strategy for aryl iodides bearing sensitive groups.[21]

Solvent Selection: The Reaction Medium

The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic, non-polar or weakly polar solvents are standard.[6]

  • Toluene: A classic and highly effective solvent for many Buchwald-Hartwig reactions.[17][18]

  • 1,4-Dioxane: Another excellent choice, its ability to coordinate weakly to the metal can sometimes be beneficial. It was found to be critical for early examples of aryl iodide amination.[1][21]

  • Tetrahydrofuran (THF): Can be used, especially for reactions at lower temperatures, and may improve the solubility of certain substrates.[18][22]

Chlorinated solvents and highly coordinating solvents like acetonitrile or pyridine should generally be avoided as they can inhibit the catalyst.[6]

General Protocol: Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of N-(4-iodophenyl)morpholine-4-carboxamide with a generic primary or secondary amine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques.

G Fig. 2: Experimental Workflow A 1. Setup & Inerting - Assemble oven-dried glassware. - Purge with N2/Ar. B 2. Add Solids - Pd Source - Ligand - Base - Aryl Iodide A->B C 3. Add Liquids - Anhydrous Solvent - Amine B->C D 4. Reaction - Heat to target temp (e.g., 80-110 °C). - Stir for 2-24 h. C->D E 5. Monitoring - TLC, LC-MS, or GC-MS. D->E F 6. Workup - Cool to RT. - Quench (e.g., with H2O). - Extract with organic solvent. E->F G 7. Purification - Dry organic layer. - Concentrate. - Purify (e.g., column chromatography). F->G

Caption: A flowchart outlining the general experimental procedure for the Buchwald-Hartwig amination.

Materials:

  • N-(4-iodophenyl)morpholine-4-carboxamide (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium Precursor (e.g., Pd2(dba)3, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Cs2CO3, 2.0 equiv)

  • Anhydrous Toluene (or Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(4-iodophenyl)morpholine-4-carboxamide, the base (e.g., Cs2CO3), the palladium precursor (e.g., Pd2(dba)3), and the phosphine ligand (e.g., XPhos).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the amine coupling partner.

  • Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and quench by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Data Summary & Optimization

The following table provides starting points for reaction optimization. The choice of a milder base like Cs2CO3 is highlighted due to the presence of the carboxamide moiety.

Entry Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Notes & Expected Outcome
1 Pd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene100High Reactivity: Likely fast conversion. Monitor for potential degradation of the carboxamide.[6][17]
2 Pd(OAc)₂ (2.0)RuPhos (4.0)Cs₂CO₃ (2.0)Dioxane110High Functional Group Tolerance: A robust system for sensitive substrates. May require longer reaction times.[13][21]
3 RuPhos Pd G4 (2.0)(Pre-catalyst)K₃PO₄ (2.0)Toluene100High Reliability: Pre-catalysts often give more consistent results and high yields.[12][20]
4 Pd₂(dba)₃ (1.5)BrettPhos (3.0)LiHMDS (2.0)THF65For Primary Amines: BrettPhos is often optimal for primary amines. LiHMDS is a strong, non-nucleophilic base.[15][20]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality reagents/solvent.1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).3. Increase temperature in 10 °C increments.4. Use freshly opened, anhydrous solvents and high-purity reagents.
Recovery of Starting Material 1. Catalyst inhibition (e.g., by excess iodide).2. Ligand decomposition.1. Switch to a more robust ligand system (e.g., a Buchwald pre-catalyst).2. Increase catalyst and/or ligand loading slightly.3. Ensure the base is finely ground to maximize surface area.[6]
Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of water.2. Unproductive β-hydride elimination pathway.[1]1. Use scrupulously dried reagents and solvents.2. Change the ligand; bulky ligands often suppress this pathway.3. Lower the reaction temperature.
Amide Bond Cleavage 1. Base is too strong (e.g., NaOtBu).2. High reaction temperature.1. Switch to a milder base like Cs₂CO₃ or K₃PO₄.[21]2. Attempt the reaction at a lower temperature (e.g., 80 °C).

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Dialkylbiaryl phosphine ligands. In: Wikipedia. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand. Council on Undergraduate Research (CUR). [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. PubMed. [Link]

  • Buchwald-Hartwig Amination Reaction Explained. Pearson. [Link]

  • A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Organic-Chemistry.org. [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]

  • C–N coupling for 1,3,4-oxadiazole derivatives using RuPhos PdG4 catalyst: A Novel approach to efficient synthesis. ResearchGate. [Link]

  • C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • (PDF) Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]

  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. ACS Publications. [Link]

  • Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. American Chemical Society. [Link]

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Nebraska - Lincoln. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed N-Arylation of Morpholine-4-carboxamides

Welcome to the Technical Support Center for optimizing the palladium-catalyzed N-arylation of N-(4-iodophenyl)morpholine-4-carboxamide and related structures. This guide is designed for researchers, chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing the palladium-catalyzed N-arylation of N-(4-iodophenyl)morpholine-4-carboxamide and related structures. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Buchwald-Hartwig amination reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the key parameters governing this C-N cross-coupling reaction.

Q1: What is the typical starting palladium catalyst loading for this type of reaction?

For initial screening, a palladium catalyst loading in the range of 1-2 mol% is a common and effective starting point. For particularly challenging or sterically hindered substrates, this may need to be increased to 3-5 mol%.[1] Conversely, for highly reactive substrates, loadings as low as 0.1 mol% have been reported to be successful in similar Buchwald-Hartwig aminations.[2] It is crucial to balance reaction efficiency with the cost and potential for side reactions associated with higher catalyst loadings.

Q2: Why is my reaction stalling or showing low conversion?

Low conversion in a Buchwald-Hartwig amination can stem from several factors.[3] The most common culprits include:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air, moisture, or impurities, leading to the formation of inactive palladium black.[4]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the catalyst and facilitating the reaction. Secondary amides, like your morpholine-4-carboxamide derivative, are a challenging substrate class due to their size and lower nucleophilicity, often requiring specialized, bulky biaryl phosphine ligands.[5][6]

  • Incorrect Base Selection: The base's strength and solubility are paramount. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be incompatible with sensitive functional groups.[7] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures.[3][7]

  • Poor Reagent/Solvent Quality: Trace amounts of water or oxygen can be detrimental. Using anhydrous, degassed solvents and high-purity reagents is essential.[3]

Q3: Are aryl iodides like N-(4-iodophenyl)morpholine-4-carboxamide good substrates for this reaction?

Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling follows the order: Ar-I > Ar-Br > Ar-Cl.[8] However, for Buchwald-Hartwig aminations specifically, aryl iodides can sometimes be challenging. The iodide anion generated during the reaction can act as an inhibitor by precipitating the palladium complex, thus taking it out of the catalytic cycle.[8] Despite this, many successful couplings with aryl iodides have been developed with optimized conditions.[9]

Q4: What are the most common side reactions to look out for?

Besides low conversion, be vigilant for these common side reactions:

  • Hydrodehalogenation: The aryl iodide is reduced to the corresponding arene (N-phenylmorpholine-4-carboxamide in your case). This can be caused by trace water or an inappropriate base/solvent combination.[1]

  • Homocoupling: Dimerization of the aryl halide can occur, especially at higher temperatures or catalyst loadings.[7]

  • Product Inhibition: In some cases, the N-arylated product can coordinate to the palladium center more strongly than the starting materials, leading to catalyst deactivation.[10][11]

Section 2: Troubleshooting Guide for Low Yield & Side Reactions

This section provides a more granular, problem-and-solution approach to specific experimental issues.

Symptom Potential Cause Recommended Action & Explanation
No Reaction / Very Low Conversion (<10%) 1. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated.Solution: Use a modern, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle). These are designed to reliably generate the active LPd(0) species in situ.[7] If using a Pd(II) source like Pd(OAc)₂, ensure your amine or phosphine ligand can facilitate its reduction to Pd(0).[12] Always conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen).
2. Incorrect Ligand: The ligand may not be suitable for coupling a secondary amide.Solution: Secondary acyclic amides are challenging substrates.[5][13] Standard ligands may fail. Screen a panel of bulky, electron-rich biaryl monophosphine ligands such as RuPhos, BrettPhos, or specialized ligands developed for amidation.[5][7]
Reaction Stalls at Intermediate Conversion (e.g., 50-70%) 1. Catalyst Deactivation: The catalyst is losing activity over the course of the reaction.Solution: Monitor the reaction mixture for the formation of a black precipitate (palladium black), a visual sign of catalyst aggregation and deactivation.[4] If this occurs, lower the reaction temperature. You can also test for product inhibition by adding a fresh aliquot of catalyst to the stalled reaction; if it restarts, deactivation is confirmed.[4]
2. Iodide Inhibition: The generated iodide is inhibiting the catalyst.Solution: While difficult to avoid completely with an aryl iodide substrate, ensuring vigorous stirring and using a solvent that keeps all species in solution can help mitigate this. Sometimes, a slightly higher catalyst loading may be required to compensate for the portion of the catalyst that becomes inhibited.[8]
Significant Hydrodehalogenation Side Product 1. Protic Impurities: Presence of water or other protic impurities.Solution: Rigorously dry all reagents and solvents. Use anhydrous, degassed solvents. Ensure the inert atmosphere is maintained throughout the reaction.[1]
2. Slow Reductive Elimination: The final C-N bond-forming step is slow, allowing time for competing reactions.Solution: A modest increase in temperature might accelerate the desired reductive elimination more than the side reaction.[1] Alternatively, the choice of ligand is critical for promoting this step; screen ligands known to accelerate reductive elimination.
Formation of Biaryl Homocoupling Product 1. High Temperature or Catalyst Loading: These conditions can favor the homocoupling of the aryl halide.Solution: Reduce the reaction temperature and/or the palladium catalyst loading. Finding the "sweet spot" where the desired reaction proceeds efficiently while minimizing side reactions is key.[1]

Section 3: Visualization & Workflow

A logical workflow is essential for efficiently troubleshooting and optimizing your reaction. The following decision tree illustrates a systematic approach to addressing low product yield.

G start Problem: Low Product Yield check_purity Check Purity of Starting Materials & Solvent start->check_purity Step 1 check_conditions Verify Inert Atmosphere & Anhydrous Conditions check_purity->check_conditions If pure analyze_crude Analyze Crude Reaction Mixture (LC-MS, NMR) check_conditions->analyze_crude If inert/anhydrous sm_remaining High SM Remaining, No Side Products analyze_crude->sm_remaining Outcome? side_products Significant Side Products Observed analyze_crude->side_products Outcome? increase_temp Action: Increase Temperature or Screen Stronger Bases (e.g., NaOtBu) sm_remaining->increase_temp Yes screen_ligands Action: Screen Bulky Biaryl Phosphine Ligands (e.g., RuPhos) sm_remaining->screen_ligands If temp/base fail hydrodehalogenation Hydrodehalogenation? side_products->hydrodehalogenation Which one? homocoupling Homocoupling? side_products->homocoupling Which one? optimize_loading Action: Optimize Catalyst Loading (Screen 0.5-2.5 mol%) screen_ligands->optimize_loading If ligands improve use_weaker_base Action: Use Weaker Base (e.g., Cs₂CO₃) & Ensure Anhydrous Conditions hydrodehalogenation->use_weaker_base Yes lower_temp_loading Action: Lower Temperature and/or Catalyst Loading homocoupling->lower_temp_loading Yes

Caption: A decision tree for troubleshooting low yield in the N-arylation reaction.

Section 4: Experimental Protocol

This section provides a robust, general protocol for screening and optimizing your palladium catalyst loading.

Objective: To determine the optimal palladium catalyst loading for the coupling of N-(4-iodophenyl)morpholine-4-carboxamide with a suitable amine partner (example uses a generic secondary amine).

Materials:

  • N-(4-iodophenyl)morpholine-4-carboxamide (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide or Cesium Carbonate, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried reaction vials with magnetic stir bars and PTFE-lined caps

General Screening Procedure:

  • Preparation (Inert Atmosphere): In a glovebox or under a stream of argon, add the N-(4-iodophenyl)morpholine-4-carboxamide (e.g., 0.5 mmol, 1.0 equiv), the base (e.g., NaOtBu, 0.7 mmol, 1.4 equiv), and the palladium precatalyst to an oven-dried reaction vial containing a stir bar.

    • Screening Array: Prepare several vials in parallel with varying catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%).

  • Reagent Addition: Seal the vial. Add the anhydrous, degassed solvent (e.g., 2.5 mL for a 0.2 M reaction) via syringe. Then, add the amine coupling partner (0.6 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the vials in a pre-heated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir vigorously for the intended reaction time (e.g., 12-24 hours).

  • Monitoring & Work-up:

    • After the allotted time, cool the reaction to room temperature.

    • Take a small aliquot, dilute it, filter it, and analyze by LC-MS or GC-MS to determine the conversion and identify any side products.[7]

    • For work-up, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis & Optimization:

    • Purify the crude product via flash column chromatography.

    • Compare the isolated yields from the different catalyst loadings to determine the optimal concentration that provides high yield while minimizing cost and side-product formation.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed March 7, 2024. [Link]

  • Viciu MS, Germaneau RF, Navarro-Fernandez O, Stevens ED, Nolan SP. A New Class of Bulky, Electron-Rich N-Heterocyclic Carbene Ligands: Their Synthesis and Application in the Palladium-Catalyzed Amination of Aryl Chlorides. Angew Chem Int Ed. 2002;41(16):3061-3064.
  • Kinzel T, Zhang Y, Buchwald SL. A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. J Am Chem Soc. 2010;132(40):14073-14075.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]

  • Magano J, Dunetz JR. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Org Process Res Dev. 2022;26(8):2246-2275. [Link]

  • Choi K, Brunn JN, Borate K, et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. J Am Chem Soc. 2024;146(29):19414-19424. [Link]

  • Fors BP, Krattiger P, Strieter E, Buchwald SL. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Org Lett. 2008;10(16):3505-3508.
  • Tundel RE, Anderson KW, Buchwald SL. Expedited Method for the Development of Active and Selective Catalysts for the Pd-Catalyzed Cross-Coupling of Aryl Chlorides and Amines. J Org Chem. 2006;71(1):430-433.
  • Bruno NC, Tudge MT, Buchwald SL. A High-Yielding, General, and Practical Procedure for the Preparation of N-Aryl- and N-Alkylindoles. Chem Sci. 2013;4(3):1314-1317.
  • Guram AS, Bei X, Turner HW.
  • Hartwig JF. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc Chem Res. 2008;41(11):1534-1544.
  • Shen Q, Hartwig JF. Lewis Acid Acceleration of C-N Bond-Forming Reductive Elimination from Palladium(II) and Mechanistic Studies of the Effects of Bidentate and Monodentate Ligands. J Am Chem Soc. 2006;128(41):13470-13471.
  • Shekhar S, Ryberg P, Hartwig JF. Unexpected, Dramatic Effects of Bidentate Ligands on the Palladium-Catalyzed Amination of Aryl Chlorides. J Am Chem Soc. 2006;128(10):3584-3591.
  • Magano J, Chen K, Nuss JM. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. J Org Chem. 2018;83(21):13138-13148. [Link]

  • Hartwig JF, Kawatsura M, Hauck SI, Shaughnessy KH, Alcazar-Roman LM. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. J Org Chem. 2000;65(17):5322-5330.
  • Oldenhuis NJ, Louie J, Hartwig JF. An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. J Org Chem. 2001;66(8):2883-2891. [Link]

  • Hama T, Hartwig JF. Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Alkylamines. Org Lett. 2008;10(8):1589-1592.
  • Urgaonkar S, Verkade JG. A New, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides. J Org Chem. 2004;69(26):9135-9142.
  • Billingsley KL, Buchwald SL. A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. J Am Chem Soc. 2007;129(11):3358-3366.
  • Hama T, Culkin DA, Hartwig JF. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. J Am Chem Soc. 2009;131(44):16215-16226. [Link]

  • Vo GD, Hartwig JF. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. J Am Chem Soc. 2009;131(31):11049-11061. [Link]

  • Wolfe JP, Buchwald SL. A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angew Chem Int Ed. 1999;38(16):2407-2410.
  • Harris MC, Geis O, Buchwald SL. Sequential N-Arylation of Primary Amines as a Route to Diarylamines. J Org Chem. 1999;64(16):6019-6022.
  • Yin J, Buchwald SL. A Catalytic System for the N-Arylation of Primary Amides. J Am Chem Soc. 2000;122(48):12051-12052.
  • Hama T, Culkin DA, Hartwig JF. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. J Am Chem Soc. 2009;131(44):16215-16226. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE. [Link]

  • Magano J, Dunetz JR. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In: Topics in Organometallic Chemistry. ; 2012:1-41.
  • Ruiz-Castillo P, Buchwald SL. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem Rev. 2016;116(19):12564-12649. [Link]

  • McGowan MA, Zultanski SL, Buchwald SL. Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Org Lett. 2012;14(14):3800-3803. [Link]

  • Ruiz-Castillo P, Buchwald SL. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem Rev. 2016;116(19):12564-12649. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]

  • Surry DS, Buchwald SL. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein J Org Chem. 2011;7:62-79. [Link]

  • Sonogashira K. Palladium-catalyzed coupling of aryl halides with alkynes. US7642391B1.

Sources

Optimization

HPLC purification methods for N-(4-iodophenyl)morpholine-4-carboxamide crude mixtures

Welcome to the Technical Support Center for the chromatographic isolation of N-(4-iodophenyl)morpholine-4-carboxamide . As a Senior Application Scientist, I frequently consult on the purification of aryl ureas and carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic isolation of N-(4-iodophenyl)morpholine-4-carboxamide .

As a Senior Application Scientist, I frequently consult on the purification of aryl ureas and carboxamides. These compounds present unique chromatographic challenges due to the strongly hydrophobic, polarizable iodine atom paired with a hydrogen-bond-accepting morpholine-carboxamide moiety. This guide is designed to move beyond basic instructions; it provides self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation from complex synthetic crude mixtures.

Part 1: Physicochemical Profiling & Quantitative Data

Rational method development begins with understanding the analyte and its synthetic matrix. When synthesizing N-(4-iodophenyl)morpholine-4-carboxamide (typically via the reaction of 4-iodoaniline with morpholine-4-carbonyl chloride or an isocyanate intermediate), specific impurities are highly predictable.

Table 1: Analyte and Common Impurity Matrix Profile

CompoundRole in MixtureEst. LogPEst. pKaUV Max (nm)Chromatographic Behavior
N-(4-iodophenyl)morpholine-4-carboxamide Target Product 2.8 - 3.2 Neutral 254 Mid-to-late eluting; highly sensitive to organic modifier concentration.
4-IodoanilineStarting Material2.6~3.8 (Amine)240, 280Elutes earlier under acidic conditions (protonated); tails on residual silanols.
MorpholineStarting Material-0.88.3 (Amine)NoneElutes in the void volume; highly polar and basic.
1,3-bis(4-iodophenyl)ureaSymmetrical Byproduct>5.0Neutral260Extremely late eluting; prone to precipitating on the column head.

Part 2: Workflow & Experimental Methodology

Method Development & Purification Workflow

HPLC_Workflow Start Crude Mixture N-(4-iodophenyl)morpholine-4-carboxamide SamplePrep Sample Preparation Dissolve in DMSO/ACN (1:1) Start->SamplePrep Scouting Analytical Scouting 5-95% ACN gradient SamplePrep->Scouting Decision Impurity Resolution >1.5 Rs? Scouting->Decision Optimize Method Optimization Adjust Gradient & pH Decision->Optimize No PrepScale Preparative Scale-up Run Optimized Gradient Decision->PrepScale Yes Optimize->Scouting Fraction Fraction Collection UV Trigger (254 nm) PrepScale->Fraction Validation LC-MS Validation Confirm >95% Purity Fraction->Validation Lyophilize Lyophilization Pure Target Compound Validation->Lyophilize

HPLC Method Development and Purification Workflow for Carboxamide Derivatives.
Self-Validating Preparative HPLC Protocol

To ensure reproducibility, this protocol incorporates built-in causality checks. The methodology adapts established protocols for morpholine-4-carboxamide derivatives [2].

Step 1: Sample Preparation (Causality: Solubility vs. Viscosity)

  • Action: Dissolve the crude mixture in a 1:1 (v/v) mixture of Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Why: Aryl ureas and carboxamides suffer from poor aqueous solubility due to strong intermolecular hydrogen bonding. DMSO ensures complete dissolution. However, injecting pure DMSO causes severe viscous fingering and peak distortion. Adding ACN reduces the injection plug's viscosity and prevents immediate precipitation upon mixing with the aqueous mobile phase.

Step 2: System Suitability & Column Selection

  • Action: Utilize a high-capacity C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size) equipped with a matching guard column.

  • Validation: Run a blank gradient prior to injection. The baseline must remain stable with no ghost peaks >5 mAU at 254 nm.

Step 3: Mobile Phase Configuration (Causality: Ion Suppression)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Why: The acidic modifier (TFA) serves a dual purpose. First, it fully protonates the basic 4-iodoaniline impurity, drastically reducing its retention time and pulling it away from the neutral target compound. Second, it suppresses the ionization of residual silanols on the silica stationary phase, preventing secondary interactions and peak tailing.

Step 4: Optimized Gradient Elution

  • 0-5 min: 10% B (Isocratic hold to elute polar morpholine and the DMSO plug).

  • 5-25 min: 10% to 70% B (Linear gradient to resolve 4-iodoaniline and the target carboxamide).

  • 25-30 min: 70% to 100% B (Aggressive column wash to elute symmetrical urea byproducts).

  • 30-35 min: 100% B (Isocratic hold).

  • 35-40 min: Re-equilibration at 10% B.

Step 5: Fraction Collection & Post-Run Validation

  • Action: Monitor UV absorbance at 254 nm. Set fraction collection to trigger on both slope and threshold to avoid collecting tailing edges.

  • Validation: Analyze 10 µL of each collected fraction via analytical LC-MS before pooling. Only pool fractions demonstrating >95% purity by UV area and confirming the exact mass [M+H]+ = 333.01.

Part 3: Troubleshooting Guide & FAQs

Q1: My crude mixture precipitates in the injection loop or at the column head, causing immediate high backpressure. How do I fix this? A: This is a classic issue with aryl carboxamides. When a high-concentration sample plug hits the highly aqueous mobile phase (e.g., 10% B) at the column head, the target compound or the highly lipophilic symmetrical urea impurity rapidly precipitates.

  • Mechanistic Solution: First, modify your sample diluent to match the starting mobile phase as closely as possible without causing precipitation (e.g., titrate ACN into the DMSO). Second, start the gradient at a higher organic percentage (e.g., 25% B) if the target compound retains well enough. Finally, always use a guard column. As documented in authoritative 1 [1], sudden pressure spikes are almost always due to blockages in the guard column frit. Replace the frit rather than backflushing the entire preparative column.

Q2: N-(4-iodophenyl)morpholine-4-carboxamide and 4-iodoaniline are co-eluting. How can I improve resolution? A: 4-Iodoaniline is a weak base (pKa ~3.8), while your target carboxamide is neutral. If you are running a neutral mobile phase (e.g., Water/ACN without additives), their apparent hydrophobicities are too similar, causing co-elution.

  • Mechanistic Solution: Lower the pH of your mobile phase. By using 0.1% TFA (pH ~2), 4-iodoaniline becomes fully ionized. This drastically reduces its LogD (distribution coefficient), shifting its retention time significantly earlier in the reversed-phase gradient. The neutral morpholine-4-carboxamide's retention remains largely unaffected, instantly generating baseline resolution.

Q3: I am seeing broad, late-eluting peaks that appear in subsequent blank runs (ghost peaks). What is causing this? A: This is almost certainly the symmetrical urea byproduct, 1,3-bis(4-iodophenyl)urea. The synthesis of aryl ureas and carboxamides frequently generates symmetrical ureas due to the transient hydrolysis of isocyanate intermediates, which then react with another equivalent of the starting material [3]. These compounds are highly lipophilic and strongly retain on C18 columns.

  • Mechanistic Solution: Extend your column wash step. After the target compound elutes, ramp the gradient to 100% Acetonitrile or flush with a stronger solvent like Isopropanol (IPA) for 10 minutes. If using IPA, ensure you transition back to Acetonitrile before returning to the aqueous starting conditions to avoid high-pressure spikes due to IPA's high viscosity.

Q4: The target peak exhibits severe tailing, reducing the purity of the collected fractions. How do I correct the peak shape? A: Peak tailing for neutral amides on C18 columns is often caused by secondary interactions with unendcapped, acidic residual silanols on the silica support, or due to column overloading. Furthermore, poorly connected flow paths or dead volumes are primary mechanical causes of peak tailing [4].

  • Mechanistic Solution:

    • Chemical: Ensure your mobile phase contains a competitive modifier (like 0.1% TFA) to mask residual silanols.

    • Capacity: Reduce the injection volume or sample mass by 50%. If the peak shape improves, you were operating outside the linear capacity of the column (Langmuir isotherm overloading).

    • Mechanical: Verify that your preparative tubing connections are zero-dead-volume and that the PEEK fittings are properly seated.

References

  • Title: Tips and Tricks of HPLC System Troubleshooting Source: Agilent Technologies URL
  • Source: Biochemical Journal (Portland Press)
  • Title: Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R)
  • Title: A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems Source: ResearchGate / Waters Corporation URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-(4-iodophenyl)morpholine-4-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists and drug development professionals facing chromatographic challenges with N-(4-i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists and drug development professionals facing chromatographic challenges with N-(4-iodophenyl)morpholine-4-carboxamide [1].

This molecule presents a unique chromatographic challenge: it combines a highly lipophilic, polarizable iodophenyl ring with a polar morpholine-4-carboxamide (urea) core. This dichotomy makes the analyte highly susceptible to secondary retention mechanisms and solubility issues, which frequently manifest as severe peak tailing. This guide will walk you through the causality of these interactions and provide self-validating protocols to restore peak symmetry.

Diagnostic Logic: Isolating the Root Cause

Before altering mobile phase chemistries or discarding columns, we must isolate the root cause. Peak tailing is driven by either physical system defects (e.g., dead volume, collapsed column beds) or chemical secondary interactions [2]. The workflow below outlines the logical deduction process required to diagnose your system.

DiagnosticWorkflow Step1 Observe Peak Tailing (USP Tailing > 1.5) Step2 Inject Neutral Probe (e.g., Toluene) Step1->Step2 Decision Does Toluene Tail? Step2->Decision PathA Physical Issue (Void, Frit, Tubing) Decision->PathA Yes PathB Chemical Issue (Silanol H-Bonding) Decision->PathB No FixA Protocol 1: Check Fittings & Replace Column PathA->FixA FixB Protocol 2: Use End-Capped Type B Silica PathB->FixB

Diagnostic workflow to isolate physical system defects from chemical secondary interactions.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does N-(4-iodophenyl)morpholine-4-carboxamide exhibit severe tailing on my standard C18 column? Answer: The tailing is primarily driven by the "Silanol Effect"[3]. While the hydrophobic iodophenyl group interacts with the C18 chains via primary reversed-phase retention, the urea motif (carboxamide) acts as a strong hydrogen-bond donor and acceptor. If you are using older Type A silica, unreacted free silanols (Si-OH) on the silica surface form strong hydrogen bonds with the urea carbonyl and NH groups[4][5]. Because these residual silanol sites are heterogeneous and easily overloaded, the analyte molecules desorb at different rates, elongating the trailing edge of the peak[6].

Q2: How can I definitively prove whether the tailing is a chemical interaction or a physical plumbing issue? Answer: Use the Neutral Probe Test . Inject a purely hydrophobic, neutral compound (such as toluene) under your current method conditions. Because toluene lacks the dipole moments required to participate in acid-base interactions or strong hydrogen bonding, it will not interact with free silanols[2].

  • If the toluene peak is perfectly symmetrical (USP Tailing Factor 1.0), your system plumbing is intact, and the tailing of your target analyte is a chemical issue.

  • If the toluene peak also tails, you have a physical void, a blocked frit, or excessive extra-column volume[7][8].

Q3: My neutral probe is symmetrical, confirming a chemical issue. How do I suppress the silanol interactions for this specific urea derivative? Answer: Unlike basic amines where you lower the pH to protonate the silanols (pKa ~3.5–4.5) to prevent ion-exchange[5], N-(4-iodophenyl)morpholine-4-carboxamide is essentially neutral. In fact, at lower pH (< 3.0), the silanols are fully protonated (Si-OH), which can actually increase hydrogen bonding with the urea carbonyl[3]. The most robust solution is steric hindrance: switch to a modern "Type B" silica column that is highly end-capped (e.g., treated with trimethylsilyl) or features a polar-embedded stationary phase to physically block the analyte from reaching the residual silanols[8][9].

Q4: Could the iodophenyl group be causing the issue? Answer: Yes, through column mass overload or localized precipitation. The heavy iodine atom makes the molecule highly lipophilic. If your sample diluent is significantly stronger (e.g., 100% DMSO) than your mobile phase (e.g., 80% Water), the analyte can temporarily precipitate at the column head before slowly redissolving. This creates a distorted, tailing, or fronting peak[7].

InteractionMechanism Analyte N-(4-iodophenyl)morpholine -4-carboxamide Hbond Secondary Retention: Strong Hydrogen Bonding Analyte->Hbond Precip Localized Precipitation at Column Head Analyte->Precip Silanol Free Silanols (Si-OH) on Type A Silica Silanol->Hbond Solvent Sample Solvent Mismatch (e.g., 100% DMSO) Solvent->Precip Tailing Chromatographic Peak Tailing Hbond->Tailing Precip->Tailing

Mechanisms of peak tailing: Hydrogen bonding with silanols and localized sample precipitation.

Self-Validating Experimental Protocols

Protocol 1: System Void & Extra-Column Volume Diagnosis

Use this protocol if your neutral probe (Toluene) exhibits peak tailing.

  • Bypass the Column: Disconnect the HPLC column. Connect the autosampler injector directly to the detector using a zero-dead-volume union and narrow internal diameter (0.005" ID) PEEK tubing[9].

  • System Dispersion Test: Inject 1 µL of a 1% acetone in water solution (monitor at 265 nm).

  • Evaluate Variance: Calculate the peak width. If the baseline peak width exceeds acceptable system dispersion limits, replace worn PEEK tubing and ensure all fittings are seated completely to the bottom of the ports to eliminate dead volume[8].

  • Column Integrity Check: Reinstall the column and inject toluene. If toluene still tails (Asymmetry > 1.2) despite a passing dispersion test, the silica bed has collapsed (column void). Validation: Replace the column with a new one; the toluene peak must return to a Gaussian shape[7].

Protocol 2: Chemical Deactivation & Method Optimization

Use this protocol if Toluene is symmetrical, but N-(4-iodophenyl)morpholine-4-carboxamide tails.

  • Solvent Matching: Prepare a 0.1 mg/mL solution of the analyte in the exact mobile phase starting conditions (e.g., 40% Acetonitrile / 60% Water). This eliminates the risk of column-head precipitation caused by strong diluents like DMSO[7].

  • Stationary Phase Upgrade: Install a fully end-capped, high-purity Type B silica C18 column, or a polar-embedded column (e.g., Shield RP18). This physically shields the basic/polar urea moieties from interacting with trace metals and residual silanols[5][9].

  • Chromatographic Run: Inject the sample and monitor at the appropriate UV wavelength.

  • Validation (USP Tailing Factor): Calculate the USP Tailing Factor using the formula T=W0.05​/2f (where W0.05​ is the peak width at 5% height, and f is the distance from the peak maximum to the leading edge at 5% height)[9]. The protocol is validated when T≤1.5 .

Quantitative Data: Parameter Optimization Summary

The following table summarizes the causal impact of specific chromatographic parameters on the USP Tailing Factor ( T ) for N-(4-iodophenyl)morpholine-4-carboxamide.

ParameterInitial Condition (Tailing)Optimized Condition (Symmetrical)Impact on Tailing ( T )Mechanistic Rationale
Silica Purity & Bonding Type A Silica (Non-endcapped)Type B Silica (Fully end-capped) T:2.4→1.1 End-capping reagents (TMS) sterically block the urea motif from hydrogen bonding with acidic Si-OH groups[5][8].
Sample Diluent 100% DMSOMatched to Mobile Phase T:1.9→1.2 Prevents localized precipitation of the lipophilic iodophenyl moiety at the column head[7].
Tubing Internal Diameter 0.010" ID Tubing0.005" ID PEEK Tubing T:1.6→1.1 Minimizes extra-column volume and physical band dispersion prior to the detector cell[9].
Mobile Phase Additive 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Acetate (pH ~6.0) T:1.8→1.3 At low pH, unionized silanols (Si-OH) maximize H-bonding with the urea carbonyl. Raising pH slightly reduces this specific interaction[3].

References

  • How to Reduce Peak Tailing in HPLC? , Phenomenex. Available at:[Link]

  • Peak Tailing in HPLC , Element Lab Solutions. Available at: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography , ACD/Labs. Available at:[Link]

  • What Causes Peak Tailing in HPLC? , Chrom Tech, Inc. Available at:[Link]

  • HPLC Peak Tailing , Axion Labs. Available at: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? , Pharma Growth Hub. Available at:[Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? , Chromatography Online. Available at:[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC , Labcompare. Available at:[Link]

  • N-(4-iodophenyl)morpholine-4-carboxamide | CAS#:329227-81-8 , ChemSrc. Available at:[Link]

Sources

Optimization

optimizing recrystallization solvents for N-(4-iodophenyl)morpholine-4-carboxamide

Welcome to the Technical Support & Troubleshooting Portal for the purification and process scale-up of N-(4-iodophenyl)morpholine-4-carboxamide . As a Senior Application Scientist, I have designed this guide to move beyo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Portal for the purification and process scale-up of N-(4-iodophenyl)morpholine-4-carboxamide .

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. We will explore the thermodynamic causality behind solvent selection, address the unique physicochemical challenges of this specific molecule, and provide self-validating protocols to ensure high-yield, high-purity crystallization.

Molecular Profiling & Solvent Rationale

To optimize recrystallization, we must first deconstruct the target molecule: N-(4-iodophenyl)morpholine-4-carboxamide .

  • The 4-Iodophenyl Motif: The heavy, polarizable iodine atom imparts significant lipophilicity and drives strong dispersive interactions, typically resulting in a highly crystalline solid with poor aqueous solubility.

  • The Morpholine-4-Carboxamide Core: The morpholine oxygen acts as a hydrogen-bond acceptor, while the rigid carboxamide linker serves as both an H-bond donor (NH) and acceptor (C=O)[1].

This dichotomy means the molecule exhibits moderate solubility in polar aprotic solvents (e.g., EtOAc, THF) and strong temperature-dependent solubility in protic solvents (e.g., Ethanol), making it an ideal candidate for both cooling and antisolvent crystallization strategies[2].

Table 1: Quantitative Solvent Compatibility Matrix

Data summarized for rational solvent selection based on thermodynamic impurity purge factors and process safety[2][3].

Solvent SystemClassificationBoiling Point (°C)Solubility Profile (API)Process Recommendation & Causality
Ethyl Acetate (EtOAc) Good Solvent77.1High at 70°C, Mod. at 5°CPrimary. Excellent for dissolving the crude mass; disrupts intermolecular H-bonds.
Heptane Antisolvent98.4Very Low (All Temps)Primary. Drives supersaturation when paired with EtOAc. High lipophilicity purges polar impurities.
Ethanol (EtOH) Single Solvent78.3High at 75°C, Low at 0°CAlternative. Steep solubility curve allows for pure cooling crystallization without antisolvent.
Dichloromethane (DCM) Good Solvent39.6Very HighAvoid. Boiling point is too low for an effective temperature gradient; environmental concerns[2].
Water Antisolvent100.0InsolubleAvoid. Can cause the API to crash out amorphously or trap moisture in the morpholine lattice.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the physical state of the system matches the expected checkpoint.

Protocol A: Binary Antisolvent Crystallization (EtOAc / Heptane)

Best for crude mixtures with high impurity profiles.

  • Dissolution (Checkpoint 1): Suspend 10.0 g of crude N-(4-iodophenyl)morpholine-4-carboxamide in 40 mL of EtOAc. Heat to 70°C under moderate agitation (250 rpm). Validation: The solution must become completely transparent. If particulate remains, add EtOAc in 2 mL increments until clear.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical impurities.

  • Metastable Zone Entry: Cool the filtrate slowly (0.5°C/min) to 50°C.

  • Seeding (Checkpoint 2): Introduce 0.05 g (0.5 wt%) of pure N-(4-iodophenyl)morpholine-4-carboxamide seed crystals. Validation: The seeds should remain suspended and not dissolve. If they dissolve, the system is undersaturated; wait 10 minutes or lower the temperature by 2°C and re-seed.

  • Antisolvent Addition: Begin dropwise addition of 60 mL of Heptane over 2 hours using a dosing pump.

  • Cooling Ramp: Once heptane addition is complete, cool the slurry to 5°C at a strict rate of 0.1°C/min to promote crystal growth over secondary nucleation[4].

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 15 mL of cold (5°C) EtOAc/Heptane (1:3 v/v). Dry under vacuum at 45°C for 12 hours.

Process Workflow & Decision Tree

Below is the logical workflow for the antisolvent crystallization process, including a diagnostic loop for rescuing batches that undergo Liquid-Liquid Phase Separation (LLPS).

Recrystallization_Troubleshooting Start Crude N-(4-iodophenyl) morpholine-4-carboxamide Dissolve Dissolve in EtOAc at 70°C Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Cool to 50°C (Enter Metastable Zone) Filter->Cool Seed Add Seed Crystals (0.5-1.0 wt%) Cool->Seed AntiSolvent Add Heptane Dropwise (Maintain Supersaturation) Seed->AntiSolvent Check Phase Separation (Oiling Out)? AntiSolvent->Check Rescue Reheat to 70°C, Add more EtOAc Check->Rescue Yes Crystallize Cool to 5°C at 0.1°C/min Check->Crystallize No Rescue->Cool Isolate Filter, Wash & Dry (Pure API) Crystallize->Isolate

Workflow for Antisolvent Crystallization and LLPS (Oiling Out) Rescue.

Troubleshooting FAQs

Q: Instead of forming crystals, my product is separating into a cloudy, syrup-like layer at the bottom of the flask. What is happening? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because the 4-iodophenyl group is highly lipophilic, rapid addition of the heptane antisolvent causes the system to hit the binodal (liquid-liquid) phase boundary before it crosses the solubility (solid-liquid) curve.

  • The Fix: Do not cool the oil. Reheat the mixture until it forms a single homogeneous liquid phase (approx. 70°C). Add 10-15% more of the good solvent (EtOAc) to shift the thermodynamic trajectory, then cool much slower and ensure you seed the mixture before adding the antisolvent.

Q: My purity is acceptable, but my yield is consistently below 60%. How can I optimize this? A: A low yield in an EtOAc/Heptane system implies that the thermodynamic solubility of the API in the final mother liquor is still too high. The morpholine ring has a strong affinity for EtOAc.

  • The Fix: Increase the ratio of Heptane to EtOAc in your final solvent composition (e.g., move from 1:1 to 1:2.5). Alternatively, lower your final crystallization temperature from 5°C to -5°C, provided the solvent mixture does not freeze.

Q: How do I selectively purge structurally similar impurities, such as the des-iodo derivative? A: We must leverage the computational impurity purge factor[3]. The des-iodo impurity lacks the heavy, polarizable iodine atom, making it significantly more soluble in non-polar hydrocarbon solvents than the target API.

  • The Fix: Utilize a prolonged repulping (slurrying) step of the isolated wet cake in warm Heptane (40°C) for 1 hour prior to final drying. The target API will remain crystalline, while the des-iodo impurity will partition into the heptane phase.

Q: During scale-up, the crystals changed from large needles to a fine, chalky powder that is impossible to filter. Why? A: You have triggered a polymorphic shift or massive secondary nucleation due to poor supersaturation control[4]. Large-scale reactors have different heat-transfer coefficients than lab flasks. If the cooling rate at the reactor wall is too rapid, local supersaturation spikes, causing the API to crash out as a kinetic (metastable) fine powder rather than growing onto the seed crystals.

  • The Fix: Implement a non-linear (cubic) cooling profile. Cool very slowly (0.05°C/min) immediately after seeding to allow the available surface area of the seeds to consume the supersaturation, then accelerate the cooling rate (0.2°C/min) only once the bulk of the crystallization has occurred.

References

  • New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. MDPI. Available at:[Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at:[Link]

  • Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design, ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(4-iodophenyl)morpholine-4-carboxamide vs N-(4-bromophenyl)morpholine-4-carboxamide reactivity

An In-Depth Comparative Guide to the Reactivity of N-(4-iodophenyl)morpholine-4-carboxamide and N-(4-bromophenyl)morpholine-4-carboxamide in Cross-Coupling Reactions Authored by: A Senior Application Scientist For drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of N-(4-iodophenyl)morpholine-4-carboxamide and N-(4-bromophenyl)morpholine-4-carboxamide in Cross-Coupling Reactions

Authored by: A Senior Application Scientist

For drug development professionals and medicinal chemists, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. Aryl halides are foundational building blocks, particularly in the construction of complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. This guide provides a detailed comparative analysis of two such building blocks: N-(4-iodophenyl)morpholine-4-carboxamide and N-(4-bromophenyl)morpholine-4-carboxamide . We will dissect the fundamental chemical principles governing their reactivity, present supporting experimental data from analogous systems, and offer practical guidance for their application in synthesis.

The Decisive Factor: Understanding the Carbon-Halogen Bond

The seemingly subtle difference between an iodine and a bromine substituent on the phenyl ring is, in fact, the single most important predictor of their synthetic utility and reactivity. This difference is rooted in the fundamental properties of the carbon-halogen (C-X) bond.

The reactivity of aryl halides in the majority of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck couplings, is dictated by the rate of the initial oxidative addition step. In this step, the palladium catalyst inserts itself into the C-X bond, breaking it and forming a new organopalladium intermediate. The energy required to break this bond is the primary barrier to the reaction proceeding.

Key bond properties are as follows:

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. The approximate BDE for a C-I bond on an aromatic ring is ~280 kJ/mol, whereas for a C-Br bond, it is ~330 kJ/mol. This lower BDE means that less energy is required to cleave the C-I bond.

  • Polarizability: Iodine is more polarizable than bromine, which can also influence its interaction with the electron-rich, low-valent palladium catalyst, facilitating the oxidative addition process.

Consequently, N-(4-iodophenyl)morpholine-4-carboxamide is intrinsically more reactive than its bromo- counterpart. This enhanced reactivity is not merely theoretical; it has significant practical implications for reaction conditions, catalyst selection, and substrate scope.

Reactivity in Palladium-Catalyzed Cross-Coupling: A Comparative Overview

The general order of reactivity for aryl halides in most palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend holds true for the vast majority of Suzuki, Buchwald-Hartwig, Heck, and Sonogashira reactions. The weaker C-I bond in N-(4-iodophenyl)morpholine-4-carboxamide allows the rate-limiting oxidative addition step to proceed more readily than with the bromo- analogue.

This translates to several practical advantages:

  • Milder Reaction Conditions: The iodo- compound will often react at lower temperatures.

  • Lower Catalyst Loading: Due to the faster kinetics, reactions can frequently be successful with a smaller amount of the expensive palladium catalyst.

  • Faster Reaction Times: The increased reactivity typically leads to shorter reaction times to achieve full conversion.

  • Broader Ligand Scope: The iodo- compound is often less demanding in its choice of phosphine ligand, sometimes reacting well even with simpler, less expensive ligands like triphenylphosphine. In contrast, the more challenging oxidative addition to the C-Br bond often necessitates the use of more sophisticated, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) to promote the reaction.[2]

However, it is crucial to note some nuances. While aryl iodides are generally more reactive, this high reactivity can occasionally be detrimental. In some instances, particularly in Buchwald-Hartwig aminations, the iodide ion generated during the reaction can have an inhibitory effect on the catalyst.[1][3] Furthermore, some studies have counterintuitively observed poor reactivity for aryl iodides at very low temperatures (~50 °C) with classical catalysts like [Pd(PPh3)4], a phenomenon attributed to the inefficient turnover of the palladium(II)-iodide intermediate.[4] Nevertheless, under typical synthetic conditions, the iodo- derivative is the more reactive partner.

Data Summary: Suzuki-Miyaura Coupling

To illustrate these differences, the following table summarizes expected outcomes for a representative Suzuki-Miyaura coupling of each compound with a generic arylboronic acid. These values are extrapolated from typical conditions reported for analogous aryl halide substrates.

ParameterN-(4-iodophenyl)morpholine-4-carboxamide (Iodo)N-(4-bromophenyl)morpholine-4-carboxamide (Bromo)Rationale
Typical Temperature 60 - 80 °C80 - 110 °CWeaker C-I bond allows for lower activation energy.
Typical Catalyst Loading 1 - 2 mol%2 - 5 mol%Faster oxidative addition requires less catalyst.
Typical Reaction Time 2 - 6 hours8 - 24 hoursMore facile catalytic cycle turnover.
Typical Yield >90%70 - 90%Higher reactivity often leads to cleaner, more complete conversion.
Ligand Requirement Often successful with simple ligands (e.g., PPh₃)Often requires bulky, electron-rich ligands (e.g., SPhos, XPhos)C-Br bond activation is more challenging, needing a more active catalyst.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The critical difference in reactivity between our two subject compounds occurs in the first step, Oxidative Addition, where the C-X bond is cleaved.

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Faster for C-I Slower for C-Br PdII_Aryl L₂Pd(II)(Ar)(X) (X = I or Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Diaryl ReductElim Reductive Elimination PdII_Diaryl->ReductElim ReductElim->Pd0 Regenerates Catalyst Product Ar-Ar' Coupled Product ReductElim->Product Boronic Ar'-B(OR)₂ + Base Boronic->Transmetal ArylHalide Ar-X (Starting Material) ArylHalide->OxAdd

Caption: Suzuki-Miyaura catalytic cycle.

The logical flow from bond strength to reaction rate can be summarized as follows:

Reactivity_Logic BondStrength C-I Bond Energy < C-Br Bond Energy OxAddRate Rate of Oxidative Addition (Iodo) > Rate of Oxidative Addition (Bromo) BondStrength->OxAddRate OverallRate Overall Reaction Rate (Iodo) > Overall Reaction Rate (Bromo) OxAddRate->OverallRate Conditions Milder Conditions & Lower Catalyst Loading for Iodo-Compound OverallRate->Conditions

Caption: Logic diagram linking bond energy to reaction conditions.

Experimental Protocols: A Head-to-Head Suzuki-Miyaura Coupling

The following protocols provide a direct comparison for coupling each substrate with 4-methoxyphenylboronic acid. These represent robust starting points for optimization.

Protocol 1: Coupling of N-(4-iodophenyl)morpholine-4-carboxamide
  • Objective: To synthesize N-(4-(4-methoxyphenyl)phenyl)morpholine-4-carboxamide from the iodo- starting material.

  • Materials:

    • N-(4-iodophenyl)morpholine-4-carboxamide (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

    • Triphenylphosphine [PPh₃] (0.04 equiv, 4 mol%)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add N-(4-iodophenyl)morpholine-4-carboxamide, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Add the palladium(II) acetate and triphenylphosphine.

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours ).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final product.

Protocol 2: Coupling of N-(4-bromophenyl)morpholine-4-carboxamide
  • Objective: To synthesize N-(4-(4-methoxyphenyl)phenyl)morpholine-4-carboxamide from the bromo- starting material.

  • Materials:

    • N-(4-bromophenyl)morpholine-4-carboxamide (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv, 2.5 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (0.05 equiv, 5 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • Solvent: Toluene/Water (10:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add N-(4-bromophenyl)morpholine-4-carboxamide, 4-methoxyphenylboronic acid, and potassium phosphate.

    • In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ and XPhos.

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).

    • Add the degassed toluene/water solvent mixture via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS (typically requires 12-18 hours ).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice between N-(4-iodophenyl)morpholine-4-carboxamide and N-(4-bromophenyl)morpholine-4-carboxamide is a classic trade-off between reactivity and cost/availability.

  • Choose N-(4-iodophenyl)morpholine-4-carboxamide when:

    • Rapid reaction times and high throughput are desired.

    • Milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.

    • You aim to minimize catalyst loading for cost or purity reasons.

    • The downstream synthetic step involves a less reactive coupling partner.

  • Choose N-(4-bromophenyl)morpholine-4-carboxamide when:

    • Cost of starting materials is a primary driver, as bromo-aromatics are generally less expensive than their iodo- counterparts.

    • The synthesis involves sequential cross-couplings, where the bromo- group can be reacted selectively in the presence of a chloro- or triflate group.[5]

    • The higher temperatures and more robust catalytic systems required are compatible with the overall molecular structure.

Ultimately, a deep understanding of the fundamental principles of C-X bond reactivity empowers the medicinal chemist to make strategic, data-driven decisions, accelerating the path from a synthetic blueprint to a promising drug candidate.

References

  • Title: Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures Source: Organometallics, ACS Publications URL: [Link]

  • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: Beilstein Journal of Organic Chemistry, via PMC URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures Source: University of Tasmania Repository URL: [Link]

  • Title: Your "Go-To", "just couple already", Suzuki conditions? Source: Reddit r/Chempros URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Brainstorming a Buchwald-Hartwig coupling Source: Reddit r/Chempros URL: [Link]

Sources

Comparative

A Comparative Guide to the LC-MS Validation of N-(4-iodophenyl)morpholine-4-carboxamide Purity and Mass

For researchers, scientists, and drug development professionals, the rigorous confirmation of a compound's identity and purity is a cornerstone of reliable and reproducible scientific outcomes. In the landscape of pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous confirmation of a compound's identity and purity is a cornerstone of reliable and reproducible scientific outcomes. In the landscape of pharmaceutical development and chemical research, N-(4-iodophenyl)morpholine-4-carboxamide (CAS No. 329227-81-8) serves as a valuable building block. Its molecular formula is C₁₁H₁₃IN₂O₂, with a molecular weight of 332.14 g/mol [1]. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of its purity and mass, benchmarked against Quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical standard.

The structural integrity and purity of N-(4-iodophenyl)morpholine-4-carboxamide are paramount to the success of subsequent synthetic steps or biological assays. The presence of impurities, arising from starting materials, byproducts, or degradation, can lead to misleading results and compromise the safety and efficacy of potential drug candidates. Therefore, a robust analytical method for its characterization is not just a quality control measure, but a fundamental aspect of scientific integrity.

The Central Role of LC-MS in Purity and Mass Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This hyphenated technique is exceptionally well-suited for the analysis of small molecules like N-(4-iodophenyl)morpholine-4-carboxamide, providing both qualitative and quantitative information.

The rationale for selecting LC-MS is rooted in its ability to:

  • Separate the target compound from a complex mixture of potential impurities.

  • Identify the compound based on its unique mass-to-charge ratio (m/z).

  • Quantify the compound and its impurities with high sensitivity and a wide dynamic range.

This guide will first detail a comprehensive LC-MS method for the analysis of N-(4-iodophenyl)morpholine-4-carboxamide, followed by a thorough discussion of the validation of this method in accordance with international regulatory guidelines. Finally, a comparative analysis with qNMR will be presented to highlight the strengths and limitations of each technique.

Proposed LC-MS Method for N-(4-iodophenyl)morpholine-4-carboxamide

The following method is a proposed starting point for the analysis of N-(4-iodophenyl)morpholine-4-carboxamide, based on the chemical properties of the molecule and general chromatographic principles. Method optimization is a crucial step and should be performed to achieve optimal performance.

Table 1: Proposed LC-MS Method Parameters
ParameterRecommended ConditionRationale
LC System UHPLC or HPLC systemProvides high-resolution separation and is compatible with MS detection.
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)The non-polar nature of the C18 stationary phase is suitable for retaining the moderately polar N-(4-iodophenyl)morpholine-4-carboxamide.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient ionization in positive ESI mode and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography with good UV transparency and compatibility with MS.
Gradient Elution 5% to 95% B over 10 minutesA gradient elution ensures the separation of compounds with a range of polarities, including potential impurities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Injection Volume 2 µLA small injection volume minimizes band broadening and potential column overload.
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)Q-TOF provides high-resolution mass accuracy for confident identification, while a QqQ is excellent for targeted quantification.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe presence of nitrogen atoms in the morpholine and carboxamide moieties makes the molecule amenable to protonation and detection in positive ESI mode.
Scan Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification)Full scan provides a broad overview of all ions present, while SIM or MRM offers enhanced sensitivity and selectivity for the target analyte and potential impurities.
Capillary Voltage 3.5 kVAn optimized voltage to ensure efficient ionization without causing in-source fragmentation.
Cone Voltage 30 VOptimized to facilitate ion transmission while minimizing fragmentation.
Desolvation Gas Nitrogen, 800 L/hrAids in the desolvation of the ESI droplets to generate gas-phase ions.
Desolvation Temp. 400 °CAn appropriate temperature to facilitate solvent evaporation without thermal degradation of the analyte.
Experimental Workflow: LC-MS Analysis

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh N-(4-iodophenyl)morpholine- 4-carboxamide sample B Dissolve in a suitable solvent (e.g., Acetonitrile/Water) A->B C Filter through a 0.22 µm syringe filter B->C D Inject sample into LC system C->D E Separation on C18 column D->E F Ionization (ESI+) E->F G Mass Analysis (Q-TOF or QqQ) F->G H Peak Integration and Mass Spectrum Extraction G->H I Purity Calculation and Mass Confirmation H->I

Caption: A generalized workflow for the LC-MS analysis of N-(4-iodophenyl)morpholine-4-carboxamide.

Validation of the LC-MS Method

Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. The validation of the proposed LC-MS method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and the principles outlined by the U.S. Food and Drug Administration (FDA).

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria (Hypothetical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.The peak for N-(4-iodophenyl)morpholine-4-carboxamide should be well-resolved from any known impurities and degradation products (resolution > 1.5). The mass spectrum of the main peak should correspond to the theoretical mass of the analyte.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.A linear regression of the calibration curve should have a correlation coefficient (r²) ≥ 0.995 over the range of 50% to 150% of the target concentration.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.The range should be established based on the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.The recovery should be within 98.0% to 102.0% for the assay of the main component.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should remain within acceptable limits when parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied.
Protocol for Specificity: Addressing Potential Impurities

The synthesis of N-aryl morpholine-4-carboxamides can involve several potential impurities. For instance, the reaction of an aryl isocyanate with morpholine can lead to unreacted starting materials or byproducts from side reactions[2]. The degradation of morpholine-containing compounds can proceed through cleavage of the C-N bond, leading to various degradation products[3][4][5].

To demonstrate specificity, the LC-MS method must be able to separate N-(4-iodophenyl)morpholine-4-carboxamide from potential impurities such as:

  • Starting materials: 4-iodoaniline and morpholine-4-carbonyl chloride (if this synthetic route is used).

  • Byproducts: Di-substituted ureas or other reaction byproducts.

  • Degradation products: Compounds resulting from hydrolysis of the carboxamide bond or cleavage of the morpholine ring.

A forced degradation study should be performed by subjecting a solution of N-(4-iodophenyl)morpholine-4-carboxamide to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. The chromatograms of the stressed samples should be analyzed to ensure that the main peak is well-resolved from all degradation peaks.

Logical Flow of Method Validation

Method Validation Logic Start Define Analytical Method and its Intended Use Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validation_Report Complete Validation Report Robustness->Validation_Report

Caption: A logical flow diagram illustrating the key stages of analytical method validation.

Comparative Analysis: LC-MS vs. Quantitative NMR (qNMR)

While LC-MS is a powerful tool for purity determination, it is considered a secondary method that relies on a reference standard for quantification. In contrast, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound[6][7].

Table 2: Comparison of LC-MS and qNMR for Purity Assessment
FeatureLC-MSQuantitative NMR (qNMR)
Principle Separation based on chromatography followed by mass-to-charge ratio detection.Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.
Reference Standard Requires a certified reference standard of the analyte for accurate quantification.Can use a certified internal standard of a different, structurally unrelated compound.
Selectivity High selectivity based on both chromatographic retention time and mass-to-charge ratio.High selectivity based on unique chemical shifts of different protons in the molecule.
Sensitivity Very high sensitivity, capable of detecting impurities at ppm or even ppb levels.Lower sensitivity compared to LC-MS, typically in the low percentage range.
Throughput High throughput, with typical run times of a few minutes per sample.Lower throughput, with longer acquisition times required for good signal-to-noise.
Sample Preparation Relatively simple, involving dissolution and filtration.Requires careful selection of a deuterated solvent and a suitable internal standard.
Structural Information Provides molecular weight and fragmentation information, which aids in structural elucidation.Provides detailed structural information from chemical shifts and coupling constants.
Quantification Relative quantification of impurities based on peak area percentages (assuming similar response factors) or absolute quantification using a calibration curve.Absolute quantification of the main component and impurities with known structures.
Synergistic Application in a Quality Control Strategy

LC-MS and qNMR are not mutually exclusive; in fact, they are highly complementary techniques. A robust quality control strategy for N-(4-iodophenyl)morpholine-4-carboxamide would leverage the strengths of both methods:

  • qNMR for Primary Purity Assignment: qNMR can be used to accurately determine the absolute purity of a primary reference standard of N-(4-iodophenyl)morpholine-4-carboxamide.

  • LC-MS for Routine Purity Analysis and Impurity Profiling: The validated LC-MS method can then be used for routine quality control of different batches, using the qNMR-certified reference standard for calibration. The high sensitivity of LC-MS makes it ideal for detecting and identifying trace-level impurities that may not be visible by NMR.

Conclusion

The validation of an analytical method for purity and mass determination is a critical step in ensuring the quality and reliability of chemical compounds used in research and drug development. This guide has provided a comprehensive framework for the LC-MS validation of N-(4-iodophenyl)morpholine-4-carboxamide, grounded in established regulatory principles. The proposed LC-MS method, when fully validated, offers a powerful tool for the routine analysis of this important molecule.

Furthermore, the comparative analysis with qNMR highlights the distinct advantages of each technique. While LC-MS excels in sensitivity and throughput for impurity profiling, qNMR provides a primary method for accurate and direct purity assignment. By employing these techniques in a complementary fashion, researchers and drug development professionals can establish a robust and scientifically sound quality control strategy, ensuring the integrity of their work and the reliability of their results.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. [Link]

  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. [Link]

  • The complete illustration of a possible degradation pathway of... | Download Scientific Diagram. ResearchGate. [Link]

  • Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. PubMed. [Link]

  • N-Phenylmorpholine-4-carboxamide. PMC. [Link]

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Validation

N-(4-iodophenyl)morpholine-4-carboxamide NMR spectra comparison with literature values

Executive Summary N-(4-iodophenyl)morpholine-4-carboxamide (CAS: 329227-81-8), also known as 1-(4-iodophenyl)-3-morpholinourea, is a critical organic building block utilized in cross-coupling reactions and as a pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-iodophenyl)morpholine-4-carboxamide (CAS: 329227-81-8), also known as 1-(4-iodophenyl)-3-morpholinourea, is a critical organic building block utilized in cross-coupling reactions and as a pharmacophore in the development of antipathogenic and coagulation-inhibiting therapeutics[1][2]. Accurate structural verification of this compound is essential for downstream drug development.

This guide provides an objective, data-driven comparison of the 1 H and 13 C NMR spectra of synthesized N-(4-iodophenyl)morpholine-4-carboxamide against commercial standards and literature benchmarks. By detailing the causality behind chemical shifts and providing a self-validating experimental protocol, this guide ensures researchers can confidently verify their structural assignments.

Mechanistic Insights into NMR Chemical Shifts

To accurately interpret the NMR spectra of N-(4-iodophenyl)morpholine-4-carboxamide, one must understand the specific electronic and steric environments governing the molecule. Do not merely memorize shift values; consider the following physical phenomena:

  • The Heavy Atom Effect (Iodine): In 13 C NMR, the ipso-carbon attached to the iodine atom (C-4) experiences a profound diamagnetic shielding effect due to the large, polarizable electron cloud of the iodine atom[3]. While typical aromatic carbons resonate between 120–140 ppm, the C-4 carbon is shifted significantly upfield to approximately 85.0 ppm .

  • Urea Linker Deshielding & Solvent Effects: The urea carbonyl group is highly deshielded, typically appearing around 155.0 ppm in 13 C NMR. In 1 H NMR, the N-H proton is subject to rapid hydrogen-deuterium exchange in protic solvents. Utilizing [4] forces strong hydrogen bonding, slowing this exchange and locking the N-H signal as a sharp singlet downfield at approximately 8.65 ppm .

  • Morpholine Ring Dynamics: The C-N bond of the urea moiety possesses partial double-bond character due to resonance. However, at room temperature, rotation around this bond is sufficiently fast to average the axial and equatorial protons of the morpholine ring. This results in two distinct, simplified triplets for the N-CH 2​ (~3.42 ppm) and O-CH 2​ (~3.62 ppm) groups[2][5].

Comparative Data Analysis

The following tables objectively compare the expected NMR shifts of an in-house synthesized product against a high-purity commercial standard[1] and calculated literature benchmarks derived from analogous morpholine-4-carboxamides[5][6].

Table 1: 1 H NMR Spectral Comparison (400 MHz, DMSO-d 6​ )
Proton AssignmentSynthesized Product (ppm)Commercial Standard (ppm)Literature Benchmark (ppm)Multiplicity & Coupling
N-H (Urea) 8.658.648.60 – 8.70Singlet (s), 1H
H-3, H-5 (Ar-H) 7.587.57~7.60Doublet (d), J = 8.8 Hz, 2H
H-2, H-6 (Ar-H) 7.357.34~7.30Doublet (d), J = 8.8 Hz, 2H
O-CH 2​ (Morpholine) 3.623.613.60Triplet (t), J = 4.8 Hz, 4H
N-CH 2​ (Morpholine) 3.423.413.40Triplet (t), J = 4.8 Hz, 4H
Table 2: 13 C NMR Spectral Comparison (100 MHz, DMSO-d 6​ )
Carbon AssignmentSynthesized Product (ppm)Commercial Standard (ppm)Literature Benchmark (ppm)
C=O (Urea) 155.2155.1155.0
C-1 (Ar, ipso to NH) 140.8140.7140.5
C-3, C-5 (Ar, ortho to I) 137.2137.1137.0
C-2, C-6 (Ar, ortho to NH) 121.8121.7121.5
C-4 (Ar, ipso to I) 85.485.385.0
O-CH 2​ (Morpholine) 66.366.266.0
N-CH 2​ (Morpholine) 44.544.444.2

Data Interpretation: The synthesized product demonstrates excellent agreement with both the commercial standard and literature benchmarks. The characteristic upfield shift of C-4 to 85.4 ppm definitively confirms the presence of the iodine atom on the aromatic ring.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, follow this step-by-step methodology for NMR acquisition. This protocol is designed as a self-validating system.

Step 1: Sample Preparation

  • Action: Weigh exactly 15 mg of N-(4-iodophenyl)morpholine-4-carboxamide and dissolve it in 0.6 mL of anhydrous DMSO-d 6​ . Filter the solution through a glass wool plug into a 5 mm NMR tube.

  • Causality: DMSO-d 6​ is chosen over CDCl 3​ to prevent the rapid hydrogen-deuterium exchange of the polar urea N-H proton. Filtering removes particulate matter, which is critical for maintaining magnetic field homogeneity and preventing line broadening.

Step 2: Instrument Calibration & Shimming

  • Action: Insert the tube into a 400 MHz NMR spectrometer. Perform automated gradient shimming (Z1–Z5) targeting the deuterium lock signal of DMSO-d 6​ .

  • Causality: Precise shimming ensures a perfect Lorentzian lineshape. This is mandatory for resolving the ~8.8 Hz J-coupling of the AA'BB' aromatic system (H-2/H-6 and H-3/H-5).

Step 3: Acquisition Parameters

  • Action ( 1 H NMR): Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds and a spectral width of 15 ppm.

  • Action ( 13 C NMR): Acquire 512–1024 scans with a D1 of 2.0 seconds and a spectral width of 250 ppm.

  • Causality: Quaternary carbons (C-1, C-4, and C=O) lack attached protons, resulting in significantly longer T1​ relaxation times. An extended D1 and a high number of scans are required to achieve a viable signal-to-noise ratio for these critical diagnostic peaks.

Step 4: Data Processing & Self-Validation

  • Action: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase and baseline correct the spectra.

  • Self-Validation: Internally reference the chemical shifts to the residual solvent peak. Verify that the DMSO-d 5​ quintet is exactly at 2.50 ppm ( 1 H) and the DMSO-d 6​ septet is exactly at 39.52 ppm ( 13 C). If these peaks deviate, adjust the global calibration to prevent false discrepancies when comparing against literature benchmarks.

Workflow Visualization

NMR_Workflow A Synthesis of N-(4-iodophenyl)morpholine-4-carboxamide B Purification (Recrystallization) A->B C NMR Sample Prep (15 mg in 0.6 mL DMSO-d6) B->C D NMR Acquisition (1H & 13C on 400 MHz) C->D E Data Processing (FT, Phase & Baseline Corr.) D->E F Comparative Analysis vs Literature Benchmarks E->F

Workflow for the synthesis and NMR characterization of N-(4-iodophenyl)morpholine-4-carboxamide.

References

  • Limban, C., et al. "Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives." Molecules, vol. 16, no. 9, 2011, pp. 7593-7607. [Link].

  • Zhao, Y., et al. "Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides." The Journal of Organic Chemistry, vol. 89, no. 20, 2024. [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75088, Morpholine-4-carboxamide." PubChem, [Link]. Accessed 26 March 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 772634, 4-[(4-Iodophenyl)carbonyl]morpholine." PubChem, [Link]. Accessed 26 March 2026.

  • Kalmankar, N. V., et al. "Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin." ACS Medicinal Chemistry Letters, 2023. [Link].

Sources

Safety & Regulatory Compliance

Safety

N-(4-iodophenyl)morpholine-4-carboxamide proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams and analytical laboratories on the lifecycle management of complex synthetic intermediates. Chemical disposal is not merely a regulatory...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams and analytical laboratories on the lifecycle management of complex synthetic intermediates. Chemical disposal is not merely a regulatory hurdle; it is an extension of rigorous experimental design.

Handling N-(4-iodophenyl)morpholine-4-carboxamide requires a nuanced understanding of its structural biology and degradation chemistry. This compound features two distinct hazard moieties: an iodinated phenyl ring and a morpholine-4-carboxamide group[1]. Improper disposal can lead to the release of persistent adsorbable organic halogens (AOX) into municipal water systems[2] or the generation of highly toxic gases during incineration[3].

This guide provides a definitive, self-validating operational framework for the safe segregation, containment, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Hazard Assessment & The Causality of Disposal

To design an effective disposal protocol, we must first understand why standard disposal methods fail for this specific molecule.

  • The Halogenated Hazard (Iodine): Iodinated organic compounds cannot be poured down the drain. In municipal wastewater, they fail to degrade and contribute heavily to AOX pollution, which is toxic to aquatic ecosystems[2]. Furthermore, they cannot be mixed with standard non-halogenated solvent waste. Non-halogenated waste is frequently repurposed for energy recovery in standard industrial boilers. If an iodinated compound is burned in a standard boiler, it generates highly corrosive hydrogen iodide (HI) gas and molecular iodine (I2), which will destroy the boiler lining and release toxic emissions[4][5].

  • The Nitrogenous Hazard (Morpholine-4-carboxamide): The morpholine ring and amide linkage present a secondary thermal hazard. If combusted under oxygen-starved conditions, morpholine derivatives degrade into highly toxic byproducts, including hydrogen cyanide, isocyanates, and potent carcinogens like nitrosamines[3].

The Solution: The only scientifically sound disposal route for N-(4-iodophenyl)morpholine-4-carboxamide is high-temperature chemical incineration (>1100°C) in a specialized facility equipped with an alkaline afterburner and scrubber system [3][5].

Quantitative Waste Profiling

Summarizing the physicochemical data allows us to classify the waste stream accurately for environmental health and safety (EHS) manifesting.

ParameterValueCausality / Disposal Implication
CAS Number 329227-81-8Primary identifier required for hazardous waste manifesting[1].
Molecular Formula C11H13IN2O2The presence of Iodine and Nitrogen dictates specialized high-temp incineration[1].
Molecular Weight 332.14 g/mol High mass fraction of iodine (~38.2%) strictly requires routing to halogenated waste streams[1].
Waste Classification Halogenated OrganicMust be segregated from non-halogenated fuels to prevent HI gas formation during combustion[4][6].
Chemical Incompatibility Strong Acids / OxidizersExothermic reactions with the morpholine nitrogen risk splattering and rapid degradation[3].

Operational Waste Segregation & Containment

The integrity of a disposal plan relies on strict segregation at the point of generation. Introducing even small amounts of N-(4-iodophenyl)morpholine-4-carboxamide into the wrong waste stream can compromise an entire 50-gallon drum of solvent waste.

DisposalWorkflow A N-(4-iodophenyl)morpholine-4-carboxamide Waste Generation B Solid Waste (Contaminated PPE/Powder) A->B C Liquid Waste (Solvent Mixtures) A->C D Seal in Double-Bagged Bio-Hazard/Chemical Bins B->D E Halogenated Organic Waste Container (Glass/HDPE) C->E F High-Temperature Incineration (>1100°C) with Afterburner D->F E->F G Alkaline Scrubber System (Neutralizes HI, I2, NOx) F->G Exhaust Gases H Safe Environmental Release (CO2, H2O, Salts) G->H Scrubbed Effluent

Figure 1: Cradle-to-grave disposal workflow for iodinated morpholine derivatives.

Protocol 1: Liquid Waste Segregation Methodology

This protocol ensures chemical compatibility and prevents container degradation.

  • Container Selection: Select a High-Density Polyethylene (HDPE) or heavy-duty borosilicate glass container. Causality: Liquid morpholine derivatives can attack certain forms of low-density plastics and rubber[3].

    • Self-Validation Step: Visually inspect the container for micro-fractures or structural fatigue before adding waste.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Halogenated Organic Waste - Contains Iodinated Compounds."

    • Self-Validation Step: Cross-reference the label with the laboratory's master waste log to ensure it is not placed near non-halogenated carboys[4][6].

  • Transfer: Transfer the liquid waste inside a certified chemical fume hood using a secondary containment tray. Small quantities (<50g) of this iodinated waste can be safely co-mingled with chlorinated waste (e.g., dichloromethane, chloroform) as both require similar halogen-specific incineration[4].

  • Storage: Seal the container with a tight-fitting, screw-top lid (do not use paraffin wax or stoppers). Store in a grounded, well-ventilated flammable liquids cabinet away from direct sunlight and strong acids[4].

Protocol 2: Solid Waste & Sharps Decontamination
  • Consolidation: Collect all contaminated weighing paper, pipette tips, and PPE (gloves) that have come into contact with the pure powder or concentrated solutions.

  • Packaging: Place these items into a heavy-duty, puncture-resistant plastic bag. Double-bag the waste to prevent accidental exposure to janitorial staff.

  • Routing: Deposit the sealed bags into a designated solid hazardous waste drum. Do not place this in standard municipal trash, as landfill leaching of iodinated organics is an environmental hazard[2][7].

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder or volatilization of the solvent mixture.

  • Evacuation & PPE: Evacuate non-essential personnel. The responder must don a fitted respirator (if powder is aerosolized or if dissolved in volatile solvents), chemical-resistant nitrile gloves, and splash goggles[7].

  • Neutralization (For Solutions): If the compound is dissolved in a basic or reactive solvent, carefully apply a mild neutralizing agent like sodium bisulfate to the perimeter of the spill, working inward[3].

  • Absorption: Cover the spill with a non-combustible, inert absorbent material such as diatomaceous earth or dry sand[7]. Do not use combustible sawdust.

  • Collection: Scoop the absorbed material using a non-sparking tool and place it into a dedicated, sealable steel or HDPE container[3]. Label as "Hazardous Spill Residue - Iodinated Organic" and route directly to the EHS department for specialized incineration.

The Chemistry of Destruction: Incineration & Scrubbing

To build deep trust in your safety protocols, it is vital to understand what happens to the waste once it leaves your facility. The destruction of N-(4-iodophenyl)morpholine-4-carboxamide is a highly controlled chemical reaction.

DegradationPathway A N-(4-iodophenyl)morpholine -4-carboxamide B Thermal Oxidation (O2, Heat >1100°C) A->B C Hydrogen Iodide (HI) & Molecular Iodine (I2) B->C Halogen cleavage D Nitrogen Oxides (NOx) & Carbon Monoxide (CO) B->D Amide breakdown E Caustic Scrubber (NaOH / Na2S2O3) C->E D->E F Sodium Iodide (NaI) & Sodium Iodate (NaIO3) E->F Neutralization G Nitrate/Nitrite Salts & CO2 E->G Scrubbing

Figure 2: Thermal degradation and caustic scrubbing mechanism for iodinated amides.

At the incineration facility, the compound is injected into a rotary kiln or liquid injection incinerator operating above 1100°C with excess oxygen. This prevents the formation of nitrosamines and forces the molecule to cleave into raw gases: CO2, NOx, and HI/I2[3][5].

Because releasing HI and NOx into the atmosphere causes acid rain, the exhaust gas is immediately routed through an alkaline scrubber. The scrubber sprays a mist of sodium hydroxide (NaOH) and reducing agents (like sodium thiosulfate), which react with the toxic gases to form benign, naturally occurring salts (Sodium Iodide, Sodium Nitrate) that can be safely discharged[2][5].

By strictly adhering to these segregation and disposal protocols, your laboratory ensures that the downstream destruction of N-(4-iodophenyl)morpholine-4-carboxamide is safe, compliant, and environmentally responsible.

References

  • INCHEM (International Programme on Chemical Safety) . Morpholine (HSG 92, 1995) - Hazards and Disposal. Retrieved from:[Link]

  • RiskAssess . Chemical Waste Containers for Chemical Waste Disposal - Halogenated and Iodinated Wastes. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC . Tackling the increasing contamination of the water supply by iodinated contrast media. Retrieved from:[Link]

  • University of Louisville Department of Environmental Health and Safety . Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC . Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. Retrieved from:[Link]

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